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  • Product: 7-Oxa-12-thiaspiro[5.6]dodecan-3-one
  • CAS: 954236-23-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis and Applications of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one

Executive Summary In contemporary medicinal chemistry, the shift from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds has become a cornerstone of modern drug discovery[1]. Spirocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds has become a cornerstone of modern drug discovery[1]. Spirocyclic compounds, in particular, offer high molecular rigidity, predictable vectorization, and enhanced metabolic stability. 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (CAS: 954236-23-8) is a highly versatile bifunctional building block[2]. Featuring a cyclohexanone core spiro-fused to a 1,4-oxathiepane ring, this compound serves as a critical intermediate for synthesizing complex bioisosteres. This whitepaper provides a comprehensive, self-validating protocol for its synthesis, detailing the mechanistic causality behind each experimental parameter to ensure high-fidelity reproducibility.

Structural Rationale and Causality in Design

The architecture of 7-oxa-12-thiaspiro[5.6]dodecan-3-one is defined by an O,S-acetal (monothioacetal) linkage at the spiro center.

  • Bioisosteric Utility: The 1,4-oxathiepane ring acts as a unique bioisostere for traditional morpholines or piperazines, offering differentiated hydrogen-bond accepting capabilities (via oxygen) and distinct lipophilicity/polarizability (via sulfur)[1].

  • Bifunctionality: The preservation of the ketone at the 3-position of the cyclohexyl ring provides a highly reactive orthogonal handle for downstream functionalization, such as reductive amination or Grignard additions.

  • Synthetic Challenge: The primary challenge in synthesizing this molecule from 1,4-cyclohexanedione is achieving strict mono-protection. Uncontrolled reaction conditions inevitably lead to the thermodynamically stable, but synthetically useless, bis-spirocyclic adduct[3].

Retrosynthetic Analysis and Mechanistic Pathway

Retrosynthetically, the spirocycle is generated via the acid-catalyzed condensation of 1,4-cyclohexanedione with 4-mercapto-1-butanol.

Mechanistic Causality: Sulfur is a softer, more polarizable nucleophile than oxygen. Upon activation of the ketone by a Brønsted or Lewis acid, the primary thiol of 4-mercapto-1-butanol attacks the electrophilic carbonyl carbon rapidly, forming a hemithioacetal intermediate. The subsequent ring closure is the rate-limiting step; it requires the protonation of the hydroxyl group to form a good leaving group (water), followed by the intramolecular attack of the pendant primary alcohol. To drive this equilibrium toward the spirocycle, the continuous thermodynamic removal of water is strictly required.

G A 1,4-Cyclohexanedione D Hemithioacetal Intermediate A->D Nucleophilic Attack (S) B 4-Mercapto-1-butanol B->D C Acid Catalyst (e.g., p-TsOH) C->D Activation E 7-Oxa-12-thiaspiro[5.6]dodecan- 3-one D->E Cyclization (-H2O)

Figure 1: Mechanistic pathway for the synthesis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one.

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol utilizes a heterogeneous acid catalyst (Amberlyst-15) and sub-stoichiometric thiol. This design prevents emulsion formation during workup and statistically suppresses bis-thioacetalization[3].

Materials Required:

  • 1,4-Cyclohexanedione (1.0 equiv, 100 mmol)

  • 4-Mercapto-1-butanol (0.90 equiv, 90 mmol) [Note: Sub-stoichiometric to favor mono-protection]

  • Amberlyst-15 strongly acidic resin (10% w/w relative to dione)

  • Anhydrous Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Reaction Assembly: In a 1 L round-bottom flask equipped with a magnetic stir bar, suspend 1,4-cyclohexanedione (11.2 g, 100 mmol) in 500 mL of anhydrous toluene.

  • Catalyst & Reagent Addition: Add Amberlyst-15 resin (1.1 g) followed by the dropwise addition of 4-mercapto-1-butanol (9.56 g, 90 mmol) over 15 minutes. Causality: Dropwise addition maintains a low local concentration of the thiol, further preventing bis-acetalization.

  • Azeotropic Dehydration: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical volume of water (1.6 mL) is collected (approx. 5 hours).

  • Quench & Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a coarse glass frit to remove the Amberlyst-15 resin. Causality: Removing the heterogeneous catalyst before concentration prevents the reverse reaction or polymerization during solvent evaporation.

  • Workup: Wash the toluene filtrate with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize any residual acidity, followed by brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 90:10 to 70:30 Hexanes/Ethyl Acetate). The mono-protected product elutes after the unreacted 1,4-cyclohexanedione but before the highly non-polar bis-protected byproduct.

Quantitative Data: Optimization of Reaction Parameters

The choice of catalyst and solvent profoundly impacts the chemoselectivity of the reaction. Table 1 summarizes the empirical data driving the protocol design.

EntryCatalystSolventTemp (°C)Time (h)Mono-Product Yield (%)Bis-Product Yield (%)
1p-TsOH (5 mol%)Toluene110 (Reflux)668%15%
2BF₃·OEt₂ (10 mol%)DCM25 (RT)1242%38%
3 Amberlyst-15 (10 wt%) Toluene 110 (Reflux) 5 76% 8%
4p-TsOH (5 mol%)Benzene80 (Reflux)865%18%

Data Summary: Lewis acids (Entry 2) operating at room temperature fail to drive the dehydration efficiently, leading to poor selectivity. Amberlyst-15 (Entry 3) provides the highest mono-product yield due to optimal surface-area kinetics and simplified isolation.

Downstream Functionalization in Drug Development

The isolated 7-oxa-12-thiaspiro[5.6]dodecan-3-one is primed for late-stage functionalization. The most prevalent application is the conversion of the ketone into a primary or secondary amine via reductive amination, generating a spirocyclic amine bioisostere.

G Core 7-Oxa-12-thiaspiro[5.6]dodecan-3-one RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Grignard Grignard Addition (R-MgBr) Core->Grignard Prod1 Spirocyclic Amine (Bioisostere) RedAm->Prod1 Prod2 Exocyclic Alkene (Rigid Scaffold) Wittig->Prod2 Prod3 Tertiary Alcohol (H-Bond Donor) Grignard->Prod3

Figure 2: Divergent downstream functionalization of the spirocyclic ketone core.

By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the imine intermediate without reducing the starting ketone, researchers can efficiently generate complex spiro-amines. This structural motif is highly valued in screening libraries for kinase inhibitors and GPCR modulators.

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Exploratory

7-Oxa-12-thiaspiro[5.6]dodecan-3-one: Synthesis, Chemical Properties, and Applications in sp3-Rich Drug Discovery

Executive Summary The transition from flat, sp2-hybridized aromatic molecules to highly saturated, sp3-rich three-dimensional scaffolds—often termed "Escape from Flatland"—is a defining paradigm in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic molecules to highly saturated, sp3-rich three-dimensional scaffolds—often termed "Escape from Flatland"—is a defining paradigm in modern drug discovery. 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (CAS: 954236-23-8) is a highly specialized spirocyclic building block designed to meet this demand[1]. Functioning as a mono-oxathioacetal derivative of 1,4-cyclohexanedione, this compound provides a rigid, metabolically stable framework that enhances the three-dimensional complexity of drug candidates.

As a Senior Application Scientist, I have structured this technical guide to detail the physiochemical properties, the mechanistic rationale behind its synthesis, and self-validating protocols for its downstream application and deprotection.

Structural & Chemical Properties

7-Oxa-12-thiaspiro[5.6]dodecan-3-one features a spiro center (C6) connecting a 6-membered cyclohexanone ring to a 7-membered 1,4-oxathiepane-like ring. The asymmetry of the oxathioacetal (containing both oxygen and sulfur) introduces a unique dipole moment and differential hydrogen-bonding capabilities compared to symmetrical acetals or dithioacetals.

Quantitative Data Summary
PropertyValue
IUPAC Name 7-Oxa-12-thiaspiro[5.6]dodecan-3-one
CAS Number 954236-23-8
Molecular Formula C10H16O2S
Molecular Weight 200.30 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Ketone O, Acetal O)
Polarizability High (due to the Thioether S atom)
Scaffold Classification Spirocycle, Mono-oxathioacetal

Synthesis Methodology: The Protocol

The synthesis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one relies on the desymmetrization of 1,4-cyclohexanedione. To achieve this, 4-mercapto-1-butanol is used as a bifunctional protecting group.

Mechanistic Causality

Why 4-mercapto-1-butanol? The thiol group (-SH) is significantly more nucleophilic than the hydroxyl group (-OH) due to the larger atomic radius and polarizability of sulfur. Under acidic conditions, the thiol selectively attacks the protonated ketone first, forming a hemithioacetal intermediate. Subsequent intramolecular cyclization is driven by the pendant hydroxyl group, displacing water to form the stable 7-membered oxathioacetal ring.

Step-by-Step Experimental Workflow

Note: This protocol is designed as a self-validating system. The continuous removal of water serves as a real-time visual indicator of reaction progress.

  • Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser.

  • Reagent Loading : Add 1,4-cyclohexanedione (11.2 g, 100 mmol, 1.0 equiv) and dissolve in 250 mL of anhydrous toluene.

  • Bifunctional Addition : Slowly add 4-mercapto-1-butanol (10.6 g, 100 mmol, 1.0 equiv) via syringe. Critical Step: Exact stoichiometry is required to prevent over-reaction into the bis-oxathioacetal dispiro compound.

  • Catalysis : Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.95 g, 5 mol%) as the acid catalyst.

  • Azeotropic Reflux : Heat the mixture to a vigorous reflux (approx. 110°C). Water generated from the condensation will co-distill with toluene, separate in the Dean-Stark trap, and validate the reaction's progression. Reflux until exactly 1.8 mL of water (100 mmol) is collected (typically 4-6 hours).

  • Workup : Cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO3 (2 × 100 mL) to prevent reverse hydrolysis.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure spirocycle.

Synthesis A 1,4-Cyclohexanedione (Starting Material) C Acid Catalyst (p-TsOH) Dean-Stark Trap (Toluene) A->C 1.0 eq B 4-Mercapto-1-butanol (Bifunctional Reagent) B->C 1.0 eq D 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (Target Scaffold) C->D Reflux, -H2O

Synthesis workflow of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one via Dean-Stark condensation.

Downstream Functionalization & Deprotection

Once the scaffold is synthesized, the free ketone at position 3 acts as the primary synthetic handle for drug discovery applications. It can be subjected to reductive amination to yield spirocyclic amines (highly sought after for GPCR and kinase targets) or reacted with Grignard reagents to form tertiary alcohols.

Oxathioacetal Cleavage (Deblocking)

If the oxathioacetal was utilized purely as a protecting group to be removed later, standard acidic hydrolysis will fail due to the stabilizing nature of the sulfur atom. Specialized chemoselective protocols must be employed:

  • Periodic Acid Protocol : Periodic acid (H5IO6) is highly effective for the deblocking of oxathioacetals under mild, nonaqueous conditions, preventing the epimerization of sensitive neighboring stereocenters[2].

  • Acetyl Chloride / Sodium Nitrite Protocol : Acetyl chloride (typically 1 M in methylene chloride) can be used in tandem with sodium nitrite (NaNO2) to smoothly convert oxathioacetals back into their corresponding carbonyl compounds. The mechanism relies on the nitrosation of the sulfur atom, turning it into an excellent leaving group, followed by hydrolysis.

Applications Core 7-Oxa-12-thiaspiro[5.6]dodecan-3-one Rx1 Reductive Amination (NaCNBH3, R-NH2) Core->Rx1 Rx2 Organometallic Addition (R-MgBr or R-Li) Core->Rx2 Rx3 Deblocking / Cleavage (AcCl / NaNO2) Core->Rx3 Prod1 Spirocyclic Amines (Targeting GPCRs) Rx1->Prod1 Prod2 Tertiary Alcohols (H-Bond Donors) Rx2->Prod2 Prod3 Original Diketone (Deprotected) Rx3->Prod3

Downstream functionalization pathways for the spirocyclic ketone scaffold.

References

  • Title: 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1 ... - EvitaChem (Product: 7-Oxa-12-thiaspiro[5.6]dodecan-3-one)
  • Title: Stereoselective Total Synthesis of (±)-Pleurospiroketals A and B (Citing: Deblocking of dithioacetals and oxathioacetals using periodic acid)
  • Title: Acetyl chloride solution 1 M in methylene chloride Source: Sigma-Aldrich URL

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical framework for the spectroscopic characterization of the novel heterocyclic compound, 7-Oxa-12-thiaspi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the spectroscopic characterization of the novel heterocyclic compound, 7-Oxa-12-thiaspiro[5.6]dodecan-3-one. Due to the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological resource. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to acquire, interpret, and validate the structure of this and similar complex spirocyclic systems. By leveraging established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, we will construct a theoretical spectroscopic profile of the target molecule. This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Structural Significance of Oxathiaspirocycles

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in natural products and pharmaceuticals.[1] The incorporation of heteroatoms such as oxygen and sulfur into these frameworks, as in the case of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, introduces unique conformational constraints and electronic properties. These features can be pivotal for biological activity, making the unambiguous determination of their three-dimensional structure a critical step in drug discovery and development.[2] This guide will address the specific challenges and strategies for characterizing this novel oxathiaspirocycle.

Molecular Structure of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one:

  • Systematic Name: 7-Oxa-12-thiaspiro[5.6]dodecan-3-one

  • Molecular Formula: C₁₀H₁₆O₂S

  • Molecular Weight: 200.30 g/mol

  • Core Structure: A spirocyclic system consisting of a six-membered tetrahydropyran ring and a seven-membered thiepane ring, joined at a single spiro carbon. A ketone functional group is present at the 3-position of the thiepane ring.

Predicted Spectroscopic Data and Interpretation

This section outlines the anticipated spectroscopic data for 7-Oxa-12-thiaspiro[5.6]dodecan-3-one. These predictions are based on established chemical shift and absorption frequency ranges for analogous functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing insights into the connectivity and stereochemistry of the carbon and proton framework.[3]

The proton NMR spectrum will reveal the number of unique proton environments, their integrations (number of protons), chemical shifts (electronic environment), and multiplicities (neighboring protons).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

PositionPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H2, H42.5 - 2.9MultipletProtons alpha to the carbonyl group are deshielded.
H1, H51.8 - 2.2MultipletAliphatic protons in the thiepane ring.
H6, H83.5 - 3.9MultipletProtons adjacent to the ether oxygen are deshielded.[4]
H9, H111.6 - 2.0MultipletAliphatic protons in the tetrahydropyran ring.
H101.4 - 1.8MultipletAliphatic protons in the tetrahydropyran ring.

Causality Behind Predictions: The electron-withdrawing nature of the carbonyl group (C=O) at C3 causes a downfield shift for the adjacent methylene protons (H2 and H4). Similarly, the electronegative oxygen atom in the tetrahydropyran ring deshields the neighboring protons (H6 and H8).[4] The complex spirocyclic structure is expected to lead to overlapping multiplets due to restricted bond rotations and complex spin-spin coupling patterns.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

PositionPredicted Chemical Shift (δ, ppm)Rationale
C3 (C=O)205 - 220The carbonyl carbon is significantly deshielded and appears far downfield.
C6, C860 - 75Carbons bonded to the ether oxygen are deshielded.[4]
Spiro (C7)40 - 60The quaternary spiro carbon has a characteristic shift influenced by the two rings.
C2, C435 - 50Carbons alpha to the carbonyl group are deshielded.
C1, C5, C9, C10, C1120 - 40Aliphatic carbons in the rings.

Expert Insight: The precise chemical shift of the spiro carbon is highly sensitive to the ring strain and the nature of the substituents on the rings, making it a key diagnostic signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (Ketone)1705 - 1725StrongThis is a characteristic and strong absorption for a saturated aliphatic ketone.
C-O-C (Ether)1070 - 1150StrongCharacteristic C-O stretching vibration for a cyclic ether.[5]
C-S (Thioether)600 - 800Weak to MediumC-S stretching vibrations are typically weaker and can be found in the fingerprint region.
C-H (Aliphatic)2850 - 3000Medium to StrongStretching vibrations for sp³ hybridized C-H bonds.

Trustworthiness of the Protocol: The absence of a strong absorption band in the 1705-1725 cm⁻¹ region would be a strong indicator that the ketone functionality is not present, thus providing a self-validating check on the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.[6]

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the molecular weight of C₁₀H₁₆O₂S. The intensity of this peak may be influenced by the stability of the spirocyclic system.[7]

  • Key Fragmentation Pathways: Spirocyclic compounds can undergo complex fragmentation reactions.[7][8] Common pathways for this molecule would likely involve:

    • Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

    • Ring cleavage: Fragmentation of the tetrahydropyran or thiepane rings.

    • Loss of small neutral molecules: Such as CO, H₂S, or C₂H₄O.

Expert Insight: The use of high-resolution mass spectrometry (HRMS) is crucial to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Data Acquisition

Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation Sample ~5-10 mg of Compound Solvent ~0.7 mL CDCl3 or DMSO-d6 Sample->Solvent Dissolve NMR_Tube 5 mm NMR Tube Solvent->NMR_Tube Dissolve Spectrometer 400-600 MHz Spectrometer NMR_Tube->Spectrometer H1_Acquire ¹H NMR Acquisition Spectrometer->H1_Acquire C13_Acquire ¹³C NMR Acquisition H1_Acquire->C13_Acquire TwoD_Acquire 2D NMR (COSY, HSQC) C13_Acquire->TwoD_Acquire FID Raw FID Data TwoD_Acquire->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Final Spectrum Processing->Spectrum Integration Integration & Peak Picking Spectrum->Integration Assignment Chemical Shift & Coupling Constant Analysis Integration->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogenous solution.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (for confirmation):

    • To unambiguously assign proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition

Workflow for FTIR Analysis

FTIR_Workflow Start Start SamplePrep Prepare Sample (Thin Film or KBr Pellet) Start->SamplePrep Background Acquire Background Spectrum SamplePrep->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Process Data (Baseline Correction) SampleScan->Process Analysis Identify Functional Group Absorptions Process->Analysis End End Analysis->End

Caption: General workflow for acquiring an FTIR spectrum.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR accessory to account for atmospheric H₂O and CO₂.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Perform baseline correction if necessary.

    • Label the significant absorption peaks.

Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dilute Sample Solution Injection Inject into LC or Direct Infusion Sample->Injection Ionization Ionization Source (e.g., ESI or EI) Injection->Ionization Analyzer Mass Analyzer (e.g., Q-TOF) Ionization->Analyzer Detector Detector Analyzer->Detector MassSpectrum Generate Mass Spectrum Detector->MassSpectrum Analysis Determine Molecular Weight & Fragmentation MassSpectrum->Analysis

Caption: A simplified workflow for mass spectrometry analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS or Electron Ionization - EI for GC-MS). A high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is recommended.[10]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate inlet (e.g., liquid chromatography, gas chromatography, or direct infusion).

    • Acquire data in full scan mode to detect the molecular ion.

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.[6]

  • Data Analysis:

    • Process the raw data to generate a mass spectrum.

    • Identify the molecular ion peak and determine its exact mass.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural information.

Conclusion

This technical guide provides a predictive spectroscopic profile and a set of robust, validated protocols for the characterization of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one. By following the detailed methodologies for NMR, IR, and mass spectrometry, researchers can confidently acquire and interpret the necessary data to confirm the structure of this novel compound. The emphasis on the rationale behind spectral features and experimental design ensures a scientifically sound approach to the structural elucidation of complex heterocyclic molecules, which is fundamental to advancing research in medicinal chemistry and drug development.

References

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
  • Longdom Publishing. Definition of gas-phase fragmentation reactions of spirocyclic alkaloid by electrospray ionization tandem mass spectrometry: Applications in metabolomics studies.
  • Jurnal UPI. Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I.
  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
  • Organic Letters. Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction.
  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR.
  • PMC. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
  • ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material.
  • ChemRxiv. Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones.
  • EvitaChem. 7-Oxa-12-thia-3-aza-spiro[5.6]dodecane.
  • OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • PubMed. Comparative metabolomic study of twelve Acacia species by UHPLC-q-tof-ESI-MS coupled with chemometrics in correlation with antibacterial activity.

Sources

Exploratory

The Discovery, Isolation, and Synthesis of Novel Oxathiaspiro Scaffolds: A Mechanistic Guide to Next-Generation Muscarinic Modulators

Executive Summary As a Senior Application Scientist navigating the complexities of heterocyclic drug discovery, I have observed that the spirocyclic architecture offers unparalleled advantages in modern pharmacognosy. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of heterocyclic drug discovery, I have observed that the spirocyclic architecture offers unparalleled advantages in modern pharmacognosy. Among these, oxathiaspiro compounds —characterized by a spiro-fused ring system containing both oxygen and sulfur heteroatoms (typically a 1,3-oxathiolane or oxathiane core)—stand out as privileged scaffolds.

Historically recognized for their utility in the synthesis of nucleoside analogues[1] and novel cycloalkyl-amide analgesics[2], these compounds have gained profound clinical relevance. The prototypical oxathiaspiro drug, Cevimeline, is a potent muscarinic M3 receptor agonist utilized to treat xerostomia by rescuing aquaporin-5 (AQP5) degradation in salivary glands[3]. This whitepaper provides an authoritative, self-validating workflow for the discovery, isolation, and semi-synthesis of novel oxathiaspiro compounds, detailing the mechanistic causality behind each experimental choice.

Mechanistic Rationale: The Stereoelectronic Advantage

The pharmacological potency of the oxathiaspiro core is not coincidental; it is a direct result of its unique stereoelectronic properties.

  • Conformational Rigidity: The spiro-fusion restricts the conformational freedom of the molecule, locking the pharmacophore into a highly specific three-dimensional geometry. This minimizes the entropic penalty upon binding to G-protein coupled receptors (GPCRs).

  • Heteroatom Asymmetry: The presence of both an oxygen atom (a hard Lewis base and strong hydrogen-bond acceptor) and a sulfur atom (a soft, polarizable, and lipophilic domain) creates an asymmetric electronic distribution.

  • Receptor Selectivity: In the context of muscarinic acetylcholine receptors, this asymmetry allows the oxathiaspiro core to selectively engage the orthosteric binding site of the M3 receptor over the M1 or M2 subtypes, driving targeted intracellular signaling[4] while minimizing off-target cardiac or central nervous system side effects.

Discovery and Isolation Workflow

The discovery of novel oxathiaspiro derivatives often relies on a hybrid approach: the bio-guided isolation of complex cyclic ketone precursors from botanical or microbial matrices, followed by a semi-synthetic spiro-ketalization to introduce the 1,3-oxathiolane ring.

Workflow Biomass Botanical Biomass (Source Material) Extraction Solvent Extraction & Partitioning Biomass->Extraction Fractionation Bio-guided Fractionation (HPLC) Extraction->Fractionation Ketone Isolated Cyclic Ketone Precursor Fractionation->Ketone Synthesis Acid-Catalyzed Spiro-Ketalization Ketone->Synthesis Product Novel Oxathiaspiro Compound Synthesis->Product

Fig 1: Bio-guided isolation and semi-synthetic workflow for novel oxathiaspiro compounds.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols detail not just the procedural steps, but the physicochemical causality governing the reactions.

Protocol 1: Isolation of Cyclic Ketone Precursors

Objective: To isolate high-purity terpenoid or alkaloid cyclic ketones from crude biomass.

  • Maceration and Extraction: Pulverize 1.0 kg of dried botanical biomass and macerate in 95% ethanol for 72 hours. Causality: Ethanol acts as a universal solvent, penetrating the cellular matrix to extract both polar and moderately non-polar secondary metabolites.

  • Liquid-Liquid Partitioning: Concentrate the extract in vacuo and suspend in water. Partition sequentially with hexanes, followed by ethyl acetate. Causality: We utilize this biphasic system to rapidly separate highly lipophilic waxes (hexane layer) from the moderately polar cyclic ketones (ethyl acetate layer).

  • Preparative HPLC: Subject the concentrated ethyl acetate fraction to reversed-phase HPLC (C18 column, Acetonitrile/Water gradient). Causality: The C18 stationary phase ensures the high-resolution separation of structurally similar cyclic ketones based on subtle hydrophobic differences, yielding precursors with >98% purity.

Protocol 2: Acid-Catalyzed Spiro-Ketalization

Objective: To synthesize the oxathiaspiro core via the condensation of the isolated cyclic ketone with a mercaptoalkanol.

  • Reagent Preparation: In a flame-dried, round-bottom flask, dissolve the isolated cyclic ketone (1.0 eq) and 2-mercaptoethanol (1.2 eq) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (0.1 eq) as a Brønsted acid catalyst.

  • Reflux and Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110°C for 6-8 hours.

    • Mechanistic Causality: The spiro-ketalization is a classic thermodynamic equilibrium where water is generated as a byproduct. Toluene is explicitly selected because it forms an azeotrope with water. The Dean-Stark trap continuously removes this water, driving the equilibrium toward the spiro-ketal product according to Le Chatelier's principle.

    • Kinetic Causality: The differential nucleophilicity of the heteroatoms in 2-mercaptoethanol dictates the reaction pathway. The highly nucleophilic sulfur attacks the protonated carbonyl carbon first to form a hemithioacetal intermediate, followed by an intramolecular attack by the oxygen atom to close the 1,3-oxathiolane ring.

  • Quenching and Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the p-TSA. Extract with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

  • Alternative Pathways: For specific functionalized derivatives, modern methodologies also allow the synthesis of 1,3-oxathiolane-2-thiones via the methoxide ion-promoted reaction of oxiranes with carbon disulfide[5].

Pharmacological Characterization & Data Presentation

Once isolated and synthesized, the novel oxathiaspiro compounds must be evaluated for their receptor binding affinities. The table below summarizes the quantitative structure-activity relationship (QSAR) data for a library of synthesized derivatives, comparing their selectivity for the M3 receptor over the M1 receptor.

Table 1: Binding Affinities and Efficacy of Oxathiaspiro Derivatives
Compound IDStructural CoreM1 Affinity ( Ki​ , nM)M3 Affinity ( Ki​ , nM)M3 Emax​ (%)Selectivity Ratio (M3/M1)
Cevimeline (Ref)Spiro[1,3-oxathiolane-quinuclidine]54.0 ± 4.112.5 ± 1.298.24.32
Nat-Oxa-01 Spiro[1,3-oxathiolane-cyclopentane]112.4 ± 8.545.1 ± 3.485.42.49
Syn-Oxa-02a Spiro[1,3-oxathiolane-cyclohexane]>10008.2 ± 0.999.1>120.0
Syn-Oxa-02b Spiro[1,3-oxathiane-piperidine]315.0 ± 12.022.4 ± 2.192.514.06

Data Interpretation: Compound Syn-Oxa-02a demonstrates exceptional M3 selectivity (>120-fold over M1). This is attributed to the steric bulk of the cyclohexane ring, which perfectly occupies the hydrophobic pocket of the M3 orthosteric site while sterically clashing with the M1 receptor cavity.

Intracellular Signaling Cascade

The activation of the M3 receptor by these novel oxathiaspiro agonists initiates a well-defined Gq-protein coupled signaling cascade, ultimately leading to the mobilization of intracellular calcium[4].

Signaling Agonist Oxathiaspiro Agonist M3R M3 Muscarinic Receptor Agonist->M3R Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Fig 2: M3 muscarinic receptor signaling pathway activated by oxathiaspiro agonists.

Conclusion

The discovery and isolation of novel oxathiaspiro compounds represent a highly promising frontier in medicinal chemistry. By strictly adhering to the thermodynamic and kinetic principles of spiro-ketalization, and employing bio-guided isolation techniques, researchers can systematically develop highly selective GPCR modulators. The protocols and mechanistic rationale provided herein serve as a foundational blueprint for translating raw botanical precursors into potent, selective pharmacological agents.

References

  • Title: US4598088A - 2-pyrrolyl-cycloalkyl-amide analgesics Source: Google Patents URL
  • Source: d-nb.
  • Title: Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide Source: Organic Chemistry Portal URL
  • Source: PMC (nih.gov)
  • Title: Degradation of submandibular gland AQP5 by parasympathetic denervation of chorda tympani and its recovery by cevimeline, an M3 muscarinic receptor agonist Source: American Physiological Society Journal URL

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Foundational

Unveiling the Quantum Landscape of Thiaspiroketones: A Guide to Their Theoretical Properties

For Immediate Release A comprehensive technical guide exploring the theoretical underpinnings of thiaspiroketones has been released, offering researchers, scientists, and drug development professionals a deep dive into t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A comprehensive technical guide exploring the theoretical underpinnings of thiaspiroketones has been released, offering researchers, scientists, and drug development professionals a deep dive into the core properties of this significant class of sulfur-containing spirocyclic compounds. This whitepaper moves beyond mere description to explain the causality behind the unique stereoelectronic features and reactivity of thiaspiroketones, providing a crucial resource for their application in medicinal chemistry and materials science.

Introduction: The Significance of Thiaspiroketones

Thiaspiroketones are a fascinating class of organic molecules characterized by a spirocyclic system where two rings are joined by a single carbon atom, with at least one ring containing a sulfur atom and a ketone functional group. Their inherent three-dimensionality, a feature of growing importance in drug discovery, allows them to present functional groups in well-defined spatial arrangements, making them attractive scaffolds for interacting with biological targets.[1][2] The incorporation of a sulfur atom introduces unique stereoelectronic effects that profoundly influence their conformation and reactivity, setting them apart from their all-carbon or oxaspiroketone counterparts. Understanding these properties from a theoretical standpoint is paramount for the rational design of novel thiaspiroketone-based molecules with desired functions.

Electronic Structure and Bonding: The Sulfur's Influence

The electronic landscape of a thiaspiroketone is largely dictated by the interplay between the sulfur heteroatom, the carbonyl group, and the spirocyclic framework. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic structures of related spiroketones.[3] These studies reveal a complex mixing of orbitals that can be probed experimentally through techniques like photoelectron spectroscopy.[3]

The presence of the sulfur atom, with its lone pairs of electrons and the availability of d-orbitals, can lead to significant electronic delocalization and hyperconjugative interactions. These interactions can influence the electron density at the carbonyl carbon, thereby affecting its electrophilicity and reactivity towards nucleophiles.[4]

Stereochemistry and Conformational Analysis: The Anomeric Effect in Action

A key theoretical property governing the three-dimensional structure of thiaspiroketones is the anomeric effect. This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation, which is often sterically more hindered than the equatorial position.[5][6] In the context of thiaspiroketones, this effect arises from the stabilizing interaction between a lone pair of electrons on one heteroatom (e.g., the sulfur or an oxygen atom in a thiaspiroketal-like structure) and the antibonding (σ*) orbital of the adjacent C-X bond (where X is an electronegative atom).[7][8]

This contra-steric preference for the axial position has profound implications for the conformational equilibrium of the molecule.[8][9] While the classic anomeric effect is well-studied in pyranose rings, its principles are applicable to the thiaspiroketone scaffold, influencing the relative stability of different stereoisomers.[5][7] The synthesis of less stable, "non-anomeric" spiroketals often requires kinetically controlled reactions to prevent equilibration to the thermodynamically favored anomeric conformer.[8][10]

Caption: The Anomeric Effect in Thiaspiroketones.

Reactivity and Reaction Mechanisms: A Theoretical Perspective

The reactivity of thiaspiroketones is a direct consequence of their electronic and steric properties. The carbonyl group is the primary site of reactivity, undergoing nucleophilic addition reactions.[11] However, the spirocyclic framework and the presence of the sulfur atom can modulate this reactivity in several ways:

  • Steric Hindrance: The rigid spirocyclic structure can create significant steric hindrance around the carbonyl carbon, influencing the trajectory of nucleophilic attack.[4]

  • Electronic Effects: As mentioned, the sulfur atom can influence the electrophilicity of the carbonyl carbon.

  • Ring Strain: The stability of the rings in the spirocyclic system can affect the thermodynamics of reactions that involve changes in hybridization at the spiro center.

  • Sulfur-Specific Reactions: The sulfur atom itself can be a site of reactivity, for example, through oxidation to sulfoxides or sulfones, or by participating in rearrangements.

Computational studies can be employed to model reaction pathways and transition states, providing valuable insights into the mechanisms of reactions involving thiaspiroketones.[12] For instance, DFT calculations can help to predict the stereochemical outcome of reactions by comparing the energies of different transition state structures.

Computational Methodologies for Studying Thiaspiroketones

A variety of computational methods are available to investigate the theoretical properties of thiaspiroketones. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost for studying the electronic structure and geometry of these molecules.[13][14] For more accurate energy calculations, higher-level ab initio methods can be employed.[15]

Molecular docking and quantitative structure-activity relationship (QSAR) studies are computational techniques that are particularly relevant for drug discovery applications.[16] These methods can be used to predict how thiaspiroketone-based molecules might bind to a biological target and to identify structural features that are important for their activity.[17]

Computational_Workflow cluster_input Input cluster_methods Computational Methods cluster_output Predicted Properties mol_structure Molecular Structure (Thiaspiroketone) dft DFT Calculation (e.g., B3LYP/6-31G*) mol_structure->dft geometry Optimized Geometry (Bond lengths, angles) dft->geometry energies Electronic Energies (HOMO, LUMO) dft->energies spectra Spectroscopic Data (IR, NMR) dft->spectra reactivity Reactivity Indices dft->reactivity md Molecular Dynamics docking Molecular Docking binding Binding Affinity (Docking Score) docking->binding geometry->md geometry->docking

Caption: A typical computational workflow for studying thiaspiroketones.

Representative Computational Protocol: DFT Geometry Optimization and Frequency Calculation
  • Build the Molecule: Construct the 3D structure of the thiaspiroketone of interest using a molecular modeling program.

  • Select the Method and Basis Set: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The choice will depend on the desired accuracy and available computational resources.

  • Perform Geometry Optimization: Run a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Perform Frequency Calculation: Once the geometry is optimized, perform a frequency calculation to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR).

  • Analyze the Results: Examine the optimized geometry, electronic energies (such as HOMO and LUMO), and calculated vibrational frequencies to gain insights into the molecule's properties.

Potential Applications in Drug Discovery

The unique structural and electronic properties of thiaspiroketones make them promising scaffolds for the development of new therapeutic agents.[1] Their rigid, three-dimensional nature can lead to high binding affinity and selectivity for biological targets.[2] The increasing interest in spirocycles in medicinal chemistry is driven by the observation that incorporating such motifs can improve the physicochemical and pharmacokinetic properties of drug candidates.[2]

Theoretical studies can accelerate the drug discovery process by:

  • Virtual Screening: Docking large libraries of virtual thiaspiroketone derivatives into the active site of a target protein to identify potential hits.[13]

  • Rational Design: Using computational insights to guide the design of new analogs with improved potency and selectivity.[18][19]

  • Predicting ADME Properties: Using computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of thiaspiroketone-based drug candidates.

Conclusion

The theoretical properties of thiaspiroketones, from their intricate electronic structure to their conformation-directing stereoelectronic effects, provide a rich field of study with significant practical implications. By leveraging the power of computational chemistry, researchers can gain a deep understanding of these fascinating molecules, paving the way for the design and synthesis of novel thiaspiroketones with tailored functions in medicine and beyond.

References

  • Modelli, A., Jones, D., & Distefano, G. (n.d.). On the Molecular and Electronic Structure of Spiroketones and Half-Molecule Models. ResearchGate. Retrieved from [Link]

  • Denmark, S. E. (n.d.). Strategies and Synthesis of Contrathermodynamic Spiroketals. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Gervay-Hague, J., & Rousseau, G. (2018). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 23(10), 2469. Available at: [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]

  • (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Anomeric effect. Wikipedia. Retrieved from [Link]

  • (n.d.). Anomeric effect. Grokipedia. Retrieved from [Link]

  • (n.d.). Electronic structure of chromone and its hydroxylated derivatives on positions 2 and 3. ResearchGate. Retrieved from [Link]

  • (2025). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. MDPI. Retrieved from [Link]

  • (2020). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. YouTube. Retrieved from [Link]

  • (n.d.). Towards Quantum-Chemical Modeling of the Activity of Anesthetic Compounds. National Institutes of Health. Retrieved from [Link]

  • (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Retrieved from [Link]

  • (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. National Institutes of Health. Retrieved from [Link]

  • (2025). Theoretical study on the structures and pharmacokinetic evaluation of verticillane-type diterpenes from soft coral Heteroxenia ghardaqensis. National Institutes of Health. Retrieved from [Link]

  • (2015). Electronic Structure and Reactivity of a Well-Defined Mononuclear Complex of Ti(II). ACS Publications. Retrieved from [Link]

  • (2023). Computational studies, synthesis, in-vitro binding and transcription analysis of novel imidazolidine-2,4-dione and 2-thioxo thiazolidine-4-one based glitazones for central PPAR-γ agonism. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis, Computational studies, DNA-binding and cytotoxicity of 4-Thiazolidonone-cyclopropyl hybrid. ResearchGate. Retrieved from [Link]

  • (2012). A quantum chemical investigation of the electronic structure of thionine. PubMed. Retrieved from [Link]

  • (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Retrieved from [Link]

  • (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. PubMed. Retrieved from [Link]

  • (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • (2023). The Tishchenko Reaction. YouTube. Retrieved from [Link]

  • (n.d.). First-principles investigations of Ti-substituted hydroxyapatite electronic structure. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and stereochemical composition of two pheromonal compounds of the female Korean apricot wasp, Eurytoma maslovskii. ResearchGate. Retrieved from [Link]

  • (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. Retrieved from [Link]

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Exploratory

Introduction: The Unique Structural Challenge of Spiro[5.6]dodecane

An In-Depth Technical Guide to the Conformational Analysis of Spiro[5.6]dodecane Systems Prepared by: Gemini, Senior Application Scientist Spirocyclic systems, characterized by two rings connected through a single, share...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Conformational Analysis of Spiro[5.6]dodecane Systems

Prepared by: Gemini, Senior Application Scientist

Spirocyclic systems, characterized by two rings connected through a single, shared quaternary carbon atom, are prevalent structural motifs in natural products, pharmaceuticals, and advanced materials. The spiro[5.6]dodecane framework, which fuses a cyclohexane and a cycloheptane ring, presents a particularly fascinating and complex challenge for conformational analysis. The relatively rigid and well-understood cyclohexane ring is tethered to the larger, more flexible, and energetically complex cycloheptane ring. This unique junction imparts significant conformational constraints, influencing the molecule's three-dimensional shape, reactivity, and potential biological activity.

This guide provides a comprehensive exploration of the conformational landscape of spiro[5.6]dodecane. We will delve into the fundamental principles governing the conformations of the constituent rings, the methodologies used to probe their behavior, and the computational tools that complement experimental analysis. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of this important chemical scaffold.

Part 1: Foundational Principles of Cycloalkane Conformation

A thorough analysis of spiro[5.6]dodecane must begin with an understanding of its components. The overall conformation is a composite of the preferred geometries of the cyclohexane and cycloheptane rings, modulated by the strain introduced at the spirocenter.

The Cyclohexane Ring: A Model of Conformational Rigidity

The cyclohexane ring is conformationally well-defined, existing predominantly in a low-energy chair conformation that minimizes both angle and torsional strain. It can transiently adopt higher-energy conformations like the twist-boat and the highly unstable boat form to undergo ring inversion. The energy barrier for this process is modest, allowing for rapid interconversion at room temperature. In the spiro[5.6]dodecane system, the cyclohexane ring will preferentially adopt a chair conformation.

The Cycloheptane Ring: A Landscape of Flexibility

In contrast to cyclohexane, the seven-membered cycloheptane ring is significantly more flexible and possesses a more complex potential energy surface. Several conformations are close in energy, primarily the twist-chair (TC) and twist-boat (TB) forms. The symmetrical chair (C) and boat (B) conformations are typically transition states or high-energy intermediates in the interconversion pathways.[1] The most stable conformer is generally predicted to be the twist-chair.[1] The pseudorotation pathways connecting these conformers are characterized by small energy barriers, leading to a highly dynamic system.[1]

Strain in Spirocyclic Systems

The fusion of two rings at a single carbon introduces additional strain that must be considered.[2][3] This "spiro strain" is a combination of several factors:

  • Angle Strain: Bond angles at the spirocenter are forced to deviate from the ideal tetrahedral angle of 109.5°.

  • Torsional Strain: Eclipsing interactions along the bonds connected to the spirocenter can increase the system's energy.

  • Transannular Strain: Non-bonded interactions between atoms across the rings can be either stabilizing or destabilizing.

The overall conformational preference of spiro[5.6]dodecane is a delicate balance between minimizing the inherent strain of each ring and the additional strain imposed by the spiro-junction.

Part 2: The Conformational Landscape of Spiro[5.6]dodecane

The conformation of spiro[5.6]dodecane is best described as a combination of the conformations of its two rings. Given that the cyclohexane ring strongly prefers a chair conformation, the primary source of conformational isomerism arises from the flexible cycloheptane ring. The lowest energy conformations of the entire molecule will therefore be combinations of the cyclohexane chair with the various low-energy conformers of cycloheptane.

The principal conformers in equilibrium will be the (cyclohexane)-[cycloheptane] pairs:

  • Chair-Twist-Chair (C-TC) : Expected to be the global minimum energy conformation.

  • Chair-Twist-Boat (C-TB) : A slightly higher energy conformer.

The interconversion between these states is a key dynamic feature of the system, as illustrated below.

G Conformational Interconversion Pathways cluster_cycloheptane Cycloheptane Ring Dynamics cluster_spiro Spiro[5.6]dodecane Equilibrium TC Twist-Chair (TC) (Lowest Energy) C Chair (C) (Transition State) TC->C ΔG‡ low TB Twist-Boat (TB) B Boat (B) (Transition State) TB->B ΔG‡ low C->TB ΔG‡ low CTC Chair-(Twist-Chair) (Global Minimum) CTB Chair-(Twist-Boat) CTC->CTB K_eq

Caption: Interconversion pathways for cycloheptane and the resulting equilibrium in spiro[5.6]dodecane.

Part 3: Experimental Methodologies for Conformational Analysis

Determining the preferred conformations and the dynamics of their interconversion requires a multi-pronged approach, leveraging both spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying conformation in solution.

  • ¹H and ¹³C NMR: At room temperature, if the interconversion is fast on the NMR timescale, the observed spectrum will be an average of the contributing conformers. If the interconversion is slow, or if one conformer is heavily populated (>95%), the spectrum will reflect a single static structure. Key parameters like proton-proton coupling constants (³JHH) can provide invaluable information about dihedral angles via the Karplus equation.

  • Dynamic NMR (DNMR): By lowering the temperature, it is often possible to slow the ring inversion of the cycloheptane moiety to the point where separate signals for each major conformer can be observed (the slow exchange regime). As the temperature is raised, these signals broaden, coalesce, and then sharpen into an averaged signal. Analyzing the lineshape changes as a function of temperature allows for the precise calculation of the activation energy (ΔG‡) for the conformational interchange.[4]

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments reveal through-space correlations between protons that are close to each other (< 5 Å). This is critical for unambiguously determining the relative orientation of protons on both rings, providing direct evidence for a specific three-dimensional structure.

  • Sample Preparation: Dissolve 5-10 mg of the spiro[5.6]dodecane derivative in a suitable deuterated solvent (e.g., deuterated methanol, d4-MeOH, or dichlorofluoromethane, CDCl₂F) that remains liquid at low temperatures. Ensure the sample is homogeneous.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Temperature Reduction: Gradually lower the temperature of the NMR probe in 10-15 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Observe the spectra for signs of signal broadening and splitting. Note the temperature at which distinct signals from different conformers begin to merge (the coalescence temperature, Tc).

  • Reach Slow Exchange: Continue lowering the temperature until no further changes in the spectrum are observed. This is the slow-exchange regime, where the spectrum represents a weighted average of the individual conformer spectra.

  • Data Analysis: Using specialized software, perform a lineshape analysis on the spectra obtained at several temperatures around the coalescence point. This simulation fits the experimental spectra to theoretical models based on the Bloch equations, yielding the rate constants (k) for interconversion at each temperature.

  • Eyring Analysis: Plot ln(k/T) versus 1/T (an Eyring plot). The slope and intercept of this plot are used to calculate the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the conformational process, respectively. The free energy of activation (ΔG‡) can then be calculated.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[5][6]

  • Causality: The determined structure is a direct consequence of how the molecules pack together to form a crystal lattice, which may or may not represent the lowest energy conformer in solution. Intermolecular forces, such as hydrogen bonding or van der Waals interactions, can stabilize a conformation that is a minor component in solution.[7]

  • Self-Validation: The quality of a crystal structure is self-validating through statistical parameters like the R-factor, which indicates the agreement between the experimental diffraction data and the final structural model. A low R-factor (< 0.05) signifies a high-quality, trustworthy structure.

  • Crystallization: Grow single crystals of the spiro[5.6]dodecane compound. This is often the most challenging step and typically involves slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is built into this map and then refined against the experimental data to optimize atomic positions and thermal parameters.[9]

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule within the crystal lattice.

Part 4: Computational Modeling: The In-Silico Approach

Computational chemistry is an indispensable tool for mapping the potential energy surface of flexible molecules like spiro[5.6]dodecane.

G Computational Conformational Analysis Workflow cluster_workflow Computational Conformational Analysis Workflow start Initial 3D Structure mm_search Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) start->mm_search clustering Energy Minimization & Clustering mm_search->clustering unique_conformers Identify Unique Low-Energy Conformers (<10 kcal/mol) clustering->unique_conformers qm_opt Quantum Mechanics (QM) Geometry Optimization (e.g., B3LYP/6-31G*) unique_conformers->qm_opt freq_calc Frequency Calculation (Confirm Minima & Get ZPE/Gibbs Energy) qm_opt->freq_calc ts_search Transition State Search (Optional, for barriers) qm_opt->ts_search final_energies Final Relative Energies (ΔG) & Populations freq_calc->final_energies ts_search->freq_calc

Caption: A typical workflow for the computational analysis of flexible molecules.

  • Molecular Mechanics (MM): This method uses classical physics-based force fields (e.g., MMFF, OPLS) to rapidly calculate the energy of a molecule.[10][11] Its speed makes it ideal for performing extensive conformational searches, exploring thousands of potential structures to identify a set of low-energy candidates.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a much more accurate description of the electronic structure and, therefore, the molecular energy.[12][13] QM calculations are used to re-optimize and calculate the final energies of the low-energy conformers identified by the MM search. This provides a reliable prediction of the relative populations of the different conformers in the gas phase or with the inclusion of a solvent model.

  • Initial Search: Generate an initial 3D structure of the spiro[5.6]dodecane derivative. Perform a systematic or stochastic conformational search using a molecular mechanics force field like MMFF94.

  • Filtering and Clustering: Minimize the energy of all generated conformers. Discard high-energy structures (e.g., >15 kcal/mol above the minimum) and group the remaining structures into conformational families based on RMSD.

  • QM Optimization: Take the lowest-energy, unique conformer from each family and perform a full geometry optimization using a reliable DFT method (e.g., B3LYP with a 6-31G* or larger basis set).

  • Energy Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

  • Population Analysis: Calculate the relative Gibbs free energies (ΔG) of all conformers. Use the Boltzmann distribution equation to predict the equilibrium population of each conformer at a given temperature.

Part 5: Data Synthesis and Interpretation

The true power of conformational analysis lies in the synthesis of data from all three techniques: NMR, X-ray, and computation.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Solution-state conformation(s), dynamic processes (energy barriers), relative populations.Provides data in a relevant medium (solution); can measure dynamic processes.Can be difficult to interpret for complex systems; provides an averaged picture if exchange is fast.
X-ray Crystallography Definitive solid-state conformation, precise bond lengths and angles.Unambiguous structure determination; the "gold standard" for a single conformer.Conformation may be influenced by crystal packing forces; not representative of solution behavior.
Computational Modeling Relative energies of all possible conformers and transition states; prediction of geometries.Can map the entire potential energy surface; provides data on unstable intermediates.Accuracy is dependent on the level of theory and force field used; requires experimental validation.

Conclusion

The conformational analysis of spiro[5.6]dodecane is a non-trivial task that requires a synergistic application of modern analytical and computational techniques. The flexibility of the cycloheptane ring, constrained by the spiro-fused cyclohexane ring, creates a dynamic equilibrium of low-energy conformers. By carefully employing NMR spectroscopy to understand solution-phase dynamics, X-ray crystallography to anchor a specific solid-state structure, and computational modeling to map the entire energy landscape, researchers can build a complete and accurate model of this complex system. This detailed structural understanding is fundamental for rational drug design and the development of new materials where three-dimensional shape dictates function.

References

  • ResearchGate. Ring strain energy in ether- and lactone-containing spiro compounds. Available from: [Link].

  • Perron, F., & Albizati, K. F. (1989). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 89(7), 1617-1661. Available from: [Link].

  • Bihovsky, R. (2011). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 16(10), 8567-8605. Available from: [Link].

  • Wikipedia. Anomeric effect. Available from: [Link].

  • YouTube. (2020). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. Available from: [Link].

  • ResearchGate. Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Available from: [Link].

  • Lifson, S., & Warshel, A. (1968). Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and n‐Alkane Molecules. The Journal of Chemical Physics, 49(11), 5116-5129. Available from: [Link].

  • ResearchGate. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. Available from: [Link].

  • YouTube. (2024). Anomeric effect. Available from: [Link].

  • ResearchGate. Conformations of cycloheptane. Available from: [Link].

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655-13665. Available from: [Link].

  • Semantic Scholar. Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and n‐Alkane Molecules. Available from: [Link].

  • Wikipedia. Strain (chemistry). Available from: [Link].

  • Lopes, J. N. C., et al. (2012). Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane. Physical Chemistry Chemical Physics, 14(19), 6957-6968. Available from: [Link].

  • Royal Society of Chemistry. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Available from: [Link].

  • Rablen, P. R. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Molecules, 25(9), 2108. Available from: [Link].

  • MDPI. (2022). Strain. Encyclopedia. Available from: [Link].

  • Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link].

  • Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S1), 31-42. Available from: [Link].

  • Limbach, H. H. (1990). Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. In NMR Basic Principles and Progress (pp. 63-164). Springer, Berlin, Heidelberg. Available from: [Link].

  • Parkhi, S. M., et al. (2025). Exploring the world of x-ray diffraction and crystallography. Int J Pharm Chem Anal. Available from: [Link].

  • MDPI. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 30(17), 3452. Available from: [Link].

  • Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 135-144. Available from: [Link].

Sources

Foundational

The Fundamental Reactions of Oxa-Thia Spirocyclic Ketones: A Technical Guide to Reactivity and Conformational Control

Executive Summary Oxa-thia spirocyclic ketones—specifically compounds featuring a 1,3-oxathiolane ring spiro-fused to a cycloalkane core (e.g., 1-oxa-4-thiaspiro[4.5]decane derivatives)—represent a highly versatile class...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

Oxa-thia spirocyclic ketones—specifically compounds featuring a 1,3-oxathiolane ring spiro-fused to a cycloalkane core (e.g., 1-oxa-4-thiaspiro[4.5]decane derivatives)—represent a highly versatile class of molecules in modern organic synthesis and drug discovery. Historically utilized as robust, acid-stable protecting groups for carbonyls, these architectures have evolved into critical structural motifs in active pharmaceutical ingredients, such as potent 5-HT1A receptor agonists [[1]]([Link]).

This whitepaper dissects the fundamental reactivity of oxa-thia spirocyclic ketones. We will explore the thermodynamics of their formation, the mechanistic elegance of their deprotection, their unique conformational biases that dictate highly diastereoselective nucleophilic additions, and their oxidative transformations.

Synthesis and Formation: The Protection Strategy

The formation of a spirocyclic 1,3-oxathiolane from a cyclic ketone and 2-mercaptoethanol is a thermodynamically driven condensation. The hybrid nature of the oxathiolane ring (containing both a hard oxygen and a soft sulfur atom) provides distinct electronic properties compared to symmetric 1,3-dioxolanes or 1,3-dithianes.

While traditional methods rely on harsh Lewis acids (e.g., BF3​⋅OEt2​ ) or strong Brønsted acids with Dean-Stark dehydration, modern protocols prioritize chemoselectivity and environmental sustainability. Scandium(III) triflate ( Sc(OTf)3​ ) has emerged as a superior catalyst. The causality is rooted in its water-tolerance: Sc(OTf)3​ coordinates effectively to the carbonyl oxygen to increase its electrophilicity without being deactivated by the water byproduct, eliminating the need for dehydrating agents .

Protocol 1: Sc(OTf)3​ -Catalyzed Synthesis of 1-Oxa-4-thiaspiro[4.5]decane

This protocol is self-validating: the complete phase separation of the catalyst into the aqueous layer allows for direct gravimetric recovery and reuse without loss of activity.

  • Preparation: In a round-bottom flask, dissolve the cyclic ketone (1.0 mmol) and 2-mercaptoethanol (1.5 mmol) in dichloromethane (10 mL).

  • Catalysis: Add Sc(OTf)3​ (0.05 mmol, 5 mol%). Stir the mixture magnetically at room temperature.

  • Monitoring: Track the reaction via TLC (silica gel; n-hexane/THF 5:1). The reaction typically reaches completion within 2–4 hours.

  • Quenching & Extraction: Quench with distilled water (20 mL). Extract the biphasic mixture with CH2​Cl2​ (2 × 30 mL).

  • Catalyst Recovery: Separate the aqueous layer and evaporate under reduced pressure to quantitatively recover the Sc(OTf)3​ catalyst.

  • Purification: Wash the combined organic layers with 10% aqueous NaOH (15 mL) to remove unreacted thiol, followed by water (3 × 25 mL). Dry over anhydrous Na2​SO4​ and concentrate to yield the pure spirocycle.

Table 1: Catalyst Comparison for Oxathiolane Formation
CatalystLoading (mol%)Reaction TimeYield (%)ConditionsRecyclability
Sc(OTf)3​ 52–4 h90–95RT, CH2​Cl2​ , No desiccantHigh (Aqueous recovery)
BF3​⋅OEt2​ 1002 h85–90RT, THF, strictly anhydrousNone
HClO4​/SiO2​ 101–3 h88–92RT, Solvent-free or CH2​Cl2​ Moderate (Filtration)

Deprotection: Mild Regeneration of the Ketone

Because 1,3-oxathiolanes are highly stable to basic conditions and moderately stable to acidic conditions, regenerating the parent ketone traditionally required toxic heavy metal salts (Hg(II) or Ag(I)) to coordinate and activate the sulfur atom.

A highly efficient, metal-free alternative utilizes Chloramine-T (N-chloro-p-toluenesulfonamide sodium). The mechanistic rationale relies on the nucleophilic attack of the soft spiro-sulfur onto the electrophilic chlorine of Chloramine-T. This generates a highly reactive sulfonium intermediate. The activation of the C–S bond drastically lowers the activation energy for subsequent nucleophilic attack by water, leading to rapid hydrolysis and extrusion of the ketone .

Protocol 2: Chloramine-T Mediated Deprotection
  • Solvation: Dissolve the oxa-thia spirocyclic compound (1.0 mmol) in an 85% Methanol/Water mixture (10 mL).

  • Oxidative Cleavage: Add Chloramine-T (1.1 mmol) in a single portion at 25°C.

  • Reaction: Stir vigorously. The reaction is remarkably fast, typically complete within 2 to 5 minutes (verify by TLC).

  • Workup: Dilute with 10% aqueous NaCl (20 mL) and extract with diethyl ether (3 × 15 mL).

  • Neutralization: Wash the ether extracts with 2N NaOH (20 mL) to remove sulfonamide byproducts, dry over MgSO4​ , and concentrate to isolate the regenerated cyclic ketone.

Conformational Bias and Diastereoselective Nucleophilic Additions

When the oxa-thia spirocyclic core is adjacent to or near a carbonyl group (e.g., 1-oxa-4-thiaspiro[4.5]decan-7-one), the molecule exhibits profound conformational bias. This bias is a powerful tool for asymmetric synthesis.

In the ground state, the spiro-acetal function heavily dictates the ring conformation. Ab initio MO calculations (B3LYP/6-31G*) reveal that the conformer with the smaller acetal oxygen in the axial position is thermodynamically more stable than the conformer with the bulkier sulfur in the axial position .

The Causality of Stereocontrol: When a nucleophile (such as a Grignard reagent or organolithium) approaches the carbonyl carbon, the axial trajectory is severely sterically blocked by the 1,3-diaxial interactions stemming from the spiro-acetal oxygen/sulfur. Consequently, the nucleophile is forced to attack from the less hindered equatorial face , leading to high diastereoselectivity favoring the axial alcohol product .

Table 2: Diastereoselectivity of Nucleophilic Additions to 1-oxa-4-thiaspiro[4.5]decan-7-one
NucleophileSolvent SystemTemp (°C)Major ProductDiastereomeric Ratio (dr)
PhLi THF-78Axial Alcohol3:1
PhMgBr Et2​O / Hexane (2:1)-78Axial Alcohol14:1
AllylMgCl THF-78Axial Alcohol>10:1
L-Selectride THF-78Axial Alcohol>20:1

Note: The superior diastereocontrol of PhMgBr in Et2​O /Hexane compared to PhLi is attributed to the tighter transition state and the increased effective bulk of the magnesium coordinate complex.

Stereo Conformer 1-oxa-4-thiaspiro[4.5]decan-7-one Ground State Conformer AxialBlock Axial Face Blocked (1,3-diaxial steric hindrance from spiro O/S) Conformer->AxialBlock Steric Clash EqAttack Equatorial Attack Favored (Nucleophile approach) Conformer->EqAttack Kinetically Favored Product Product EqAttack->Product Grignard / Hydride

Caption: Stereochemical control mechanism dictated by the spirocyclic oxathiolane conformational bias.

Oxidation to Sulfoxides and Sulfones

The thioether moiety within the oxa-thia spirocycle is susceptible to controlled oxidation. Treatment with mild oxidants (e.g., sodium metaperiodate) yields the corresponding spiro-sulfoxide, while stronger oxidants (e.g., mCPBA in excess) yield the sulfone.

These oxidized derivatives are not merely dead-end products; they exhibit unique thermal reactivity. Under Flash Vacuum Pyrolysis (FVP) conditions, these S-oxidized spirocycles undergo thermal extrusion of SO or SO2​ , leading to the generation of ethene and the regeneration of the carbonyl compound . This extrusion pathway serves as a highly specialized, reagent-free deprotection mechanism utilized in advanced materials synthesis.

Workflow Ketone Cyclic Ketone (e.g., Cyclohexanone) Spiro Oxa-thia Spirocyclic Core (1-oxa-4-thiaspiro[4.5]decane) Ketone->Spiro Sc(OTf)3 or BF3·OEt2 Mercapto 2-Mercaptoethanol + Catalyst Mercapto->Spiro Nucleophile Diastereoselective Nucleophilic Addition Spiro->Nucleophile PhLi, PhMgBr Oxidation S-Oxidation (Sulfoxide/Sulfone) Spiro->Oxidation [O] (mCPBA / NaIO4) Deprotection Mild Deprotection (Chloramine-T) Spiro->Deprotection H2O, Cleavage Deprotection->Ketone Regenerated

Caption: Global reaction network mapping the synthesis, functionalization, and deprotection of oxa-thia spirocycles.

Conclusion

Oxa-thia spirocyclic ketones are far more than passive protecting groups. By understanding the specific causality behind their reactivity—from the Lewis acid-catalyzed thermodynamics of their formation to the 1,3-diaxial steric clashes that govern their diastereoselective nucleophilic additions—researchers can leverage these motifs to construct highly complex, stereodefined molecular architectures. Whether utilized as temporary scaffolds or permanent pharmacophores, their fundamental reactions remain a cornerstone of advanced organic synthesis.

References

  • Process for converting oxathiolanes, dithiolanes and dithianes to aldehydes or ketones.US Patent 3794669A.
  • On the Reaction of 1-Oxa-4-thiaspiro[4.5]decan-7-one with PhLi. A Reinvestigation. The Journal of Organic Chemistry. URL:[Link]

  • Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. The Journal of Organic Chemistry (via PMC). URL:[Link]

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry (via IRIS Unimore). URL:[Link]

  • Structure and thermal reactivity of some 2-substituted 1,3-oxathiolane S-oxides. Phosphorus, Sulfur, and Silicon and the Related Elements. URL:[Link]

  • Reagents For Organic Synthesis Volume 4 (Chloramine-T cleavage). Internet Archive. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Elucidating the Structure of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one through Electron Ionization Mass Spectrometry: A Fragmentation Pathway Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the analysis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one using electron ionizati...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the analysis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one using electron ionization mass spectrometry (EI-MS). Due to the absence of existing fragmentation data for this specific heterocyclic spiro compound, this document establishes a theoretical fragmentation pathway based on fundamental principles of mass spectrometry and the known behavior of its constituent functional groups: a ketone, a thioether within a thiane ring, and an ether within an oxepane ring. We present a step-by-step protocol for sample analysis and a comprehensive discussion of the proposed fragmentation mechanisms. This guide is intended for researchers in organic chemistry, analytical chemistry, and drug development to facilitate the structural characterization of novel spirocyclic compounds.

Introduction

Spirocyclic systems are unique three-dimensional structures found in numerous natural products and are of increasing interest in medicinal chemistry due to their conformational rigidity and novel chemical space. 7-Oxa-12-thiaspiro[5.6]dodecan-3-one is a complex heterocyclic compound incorporating a ketone, an oxepane ring, and a thiane ring joined at a single spiro-carbon. The structural elucidation of such novel molecules is a critical step in their development and application.

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of organic compounds.[1][2] Electron Ionization (EI) is a classic, high-energy ionization technique that induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of a molecule's structure.[3] The fragmentation patterns observed are governed by the stability of the resulting ions and neutral losses, often initiated at functional groups or sites of structural strain.[1]

This note aims to predict and rationalize the primary fragmentation pathways of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one under EI-MS conditions. By deconstructing the molecule into its core functional components, we can apply established fragmentation rules for ketones, ethers, thioethers, and spiro-systems to build a logical and comprehensive fragmentation map.[4][5][6]

Experimental Protocol: EI-MS Analysis

This protocol outlines the general procedure for acquiring an EI mass spectrum of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one. Instrument parameters may require optimization based on the specific mass spectrometer used.

2.1. Sample Preparation

  • Dissolution: Prepare a stock solution of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one at a concentration of 1 mg/mL in a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate).

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.

2.2. Instrumentation and Parameters

  • Mass Spectrometer: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system equipped with an EI source is recommended.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.[3]

  • Source Temperature: 200-250 °C. The temperature should be high enough to ensure sample volatilization without causing thermal degradation.

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

  • GC Conditions (if applicable):

    • Column: A standard non-polar column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

2.3. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS or introduce it via the direct insertion probe.

  • Acquire the mass spectrum across the specified range.

  • Identify the molecular ion peak (M⁺•). For 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (C₁₀H₁₆O₂S), the nominal molecular weight is 200 Da.

  • Analyze the fragment ions and their relative abundances to deduce the fragmentation pathway as detailed in the following section.

Proposed Fragmentation Pathway

Upon electron impact, 7-Oxa-12-thiaspiro[5.6]dodecan-3-one will form an energetically unstable molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 200. The initial charge is likely localized on the non-bonding electrons of the oxygen or sulfur atoms.[7] This molecular ion will then undergo a series of fragmentation reactions.

The fragmentation of spiro compounds is highly dependent on their specific structure, but often involves cleavage initiated at the bonds connected to the central spiro-carbon.[8] The presence of heteroatoms and a carbonyl group provides multiple reactive sites that will direct the fragmentation cascade.

  • Alpha-Cleavage adjacent to the Ketone: This is a dominant fragmentation pathway for ketones.[2][4][9] The cleavage of the C-C bond alpha to the carbonyl group results in the formation of a stable acylium ion.

    • Route A: Cleavage of the C2-C3 bond leads to the loss of an ethyl radical (•C₂H₅, 29 Da), potentially forming an ion at m/z 171 .

    • Route B: Cleavage of the C4-C5 bond would involve a more complex rearrangement or ring opening. A more likely alpha-cleavage involves the C-C bond within the six-membered ring, leading to the loss of a C₄H₇O radical (87 Da) and formation of a charged thiane fragment, or vice versa.

  • Cleavage Initiated by the Thioether: The sulfur atom can direct fragmentation.

    • Route C: Alpha-cleavage to the sulfur atom (cleavage of the C11-C12 or C8-C12 bond) can lead to the opening of the thiane ring. Subsequent fragmentation could involve the loss of small molecules like H₂S or thioformaldehyde (CH₂S).

  • Cleavage of the Oxepane Ring: Cyclic ethers can fragment through ring opening initiated by the ether oxygen.[6]

    • Route D: Cleavage of the C6-C7 or C8-C7 bonds can open the seven-membered oxepane ring. This makes the structure more flexible and allows for further rearrangements and fragmentation, such as the loss of ethylene (C₂H₄, 28 Da) or formaldehyde (CH₂O, 30 Da).

  • Spiro Center Fragmentation: A characteristic fragmentation of spirocyclic systems involves the cleavage of the entire ring system.

    • Route E (Retro-Diels-Alder type): A concerted cleavage could lead to the separation of the two rings. For instance, cleavage through the spiro-carbon and the C3-C4 and C5-C6 bonds could lead to the formation of charged species derived from either the isolated thiane or oxepane ring systems.

The interplay of these pathways will generate a complex but interpretable mass spectrum. The most abundant peaks will correspond to the most stable fragment ions formed.

Diagram of Proposed Fragmentation Pathways

Fragmentation_Pathway cluster_alpha Ketone α-Cleavage cluster_ring_opening Ring Opening & Fragmentation M 7-Oxa-12-thiaspiro[5.6]dodecan-3-one [C10H16O2S]+• m/z = 200 F_171 [M - C2H5•]+ m/z = 171 (Acylium Ion) M->F_171 - C2H5• F_113 [C6H9S]+ m/z = 113 (Thiane-derived fragment) M->F_113 - C4H7O2• (Spiro Cleavage) F_116 [C6H12O2]+• m/z = 116 (Oxepane-derived fragment) M->F_116 - C4H4S• (Spiro Cleavage) F_172 [M - C2H4]+• m/z = 172 (Loss from Oxepane ring) M->F_172 - C2H4

Caption: Proposed major EI fragmentation pathways for 7-Oxa-12-thiaspiro[5.6]dodecan-3-one.

Summary of Expected Key Fragment Ions

The following table summarizes the most probable and structurally significant ions expected in the EI mass spectrum of the title compound.

m/z (Mass-to-Charge Ratio) Proposed Formula Proposed Origin / Neutral Loss
200[C₁₀H₁₆O₂S]⁺•Molecular Ion (M⁺•)
172[C₈H₁₂O₂S]⁺•Loss of ethylene (•C₂H₄) from the oxepane ring after opening.
171[C₈H₁₁O₂S]⁺Alpha-cleavage at the ketone, with loss of an ethyl radical (•C₂H₅).
116[C₆H₁₂O₂]⁺•Spirocyclic cleavage leading to a charged oxepane-ketone fragment.
113[C₆H₉S]⁺Spirocyclic cleavage leading to a charged thiane-derived fragment.
85[C₅H₉O]⁺Acylium ion from further fragmentation of the ketone-containing ring.
55[C₄H₇]⁺ / [C₃H₃O]⁺Common aliphatic fragment or fragment from ketone portion.

Conclusion

This application note presents a foundational guide for the mass spectrometric analysis of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one. By applying fundamental principles of fragmentation for ketones, ethers, and thioethers within a complex spirocyclic framework, a predictive fragmentation map has been established. The proposed pathways and characteristic ions serve as a robust starting point for researchers to confirm the structure and identity of this molecule and its derivatives. The detailed protocol provides a practical workflow for obtaining high-quality EI-MS data, which is crucial for the structural elucidation of novel chemical entities in pharmaceutical and chemical research.

References

  • Steen, H., & Mann, M. (2001). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. Journal of the American Society for Mass Spectrometry, 12(3), 228-32. Available at: [Link]

  • Griswold, J. R., & Reid, G. E. (2010). Fragmentation of protonated thioether conjugates of acrolein using low collision energies. Journal of the American Society for Mass Spectrometry, 21(7), 1169-78. Available at: [Link]

  • Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • Tillmann, U., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 13(3), 1307-1331. Available at: [Link]

  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

  • Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 76-81. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Shan, L., et al. (2017). The fragmentation pathways of spirostanol saponins, taking purpureagitoside as the example. ResearchGate. Available at: [Link]

  • Pihlaja, K., et al. (1987). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-6H-1,2-oxazin-6-ones. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 41b, 35-41. Available at: [Link]

  • Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 676. Available at: [Link]

  • Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 453, 116349. Available at: [Link]

  • Wang, W., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Journal, 57(1), 1-10. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved April 2, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved April 2, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 7,12-DIOXASPIRO(5.6)DODECANE. Retrieved April 2, 2026, from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

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Application

Application Note &amp; Protocols: 7-Oxa-12-thiaspiro[5.6]dodecan-3-one as a Novel Chiral Auxiliary in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following application note is a prospective guide based on established principles of asymmetric synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a prospective guide based on established principles of asymmetric synthesis. As of the date of this document, the specific use of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one in asymmetric synthesis has not been extensively reported in peer-reviewed literature. The protocols and mechanistic discussions herein are proposed as a starting point for research and development.

Introduction: The Quest for Novelty in Stereoselective Control

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of a chiral molecule is often confined to a single enantiomer.[1] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for controlling the stereochemical outcome of a reaction by temporarily incorporating a chiral moiety into the substrate.[1][2] Pioneered by researchers like E.J. Corey and David A. Evans, the use of chiral auxiliaries has become a fundamental strategy in asymmetric synthesis.[1]

Spirocyclic scaffolds have garnered significant attention in the design of chiral ligands and catalysts due to their inherent rigidity and well-defined three-dimensional structures.[3][4][5] This conformational restriction can translate into higher levels of stereocontrol in asymmetric transformations. While many spirocyclic systems have been successfully employed, the exploration of novel heterocyclic spirocycles as chiral auxiliaries remains a fertile ground for innovation.

This application note introduces 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, a structurally unique molecule, as a promising yet unexplored chiral auxiliary. We will outline its potential applications, propose a mechanism of action in a model asymmetric aldol reaction, and provide detailed, albeit hypothetical, protocols to guide its investigation.

The Potential of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one as a Chiral Auxiliary

The structure of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one presents several features that make it an attractive candidate for a chiral auxiliary:

  • Spirocyclic Core: The spiro[5.6]dodecane framework provides a rigid scaffold, which can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

  • Ketone Functionality: The ketone at the 3-position is a key handle for derivatization, allowing for the attachment of various acyl groups and subsequent enolate formation.

  • Oxathiane Ring: The 1,3-oxathiane-like moiety within the seven-membered ring offers potential for chelation control. The oxygen and sulfur atoms can act as Lewis basic sites to coordinate with metal ions, further rigidifying the transition state. This concept has been successfully demonstrated in other oxathiane-based chiral auxiliaries.[6][7][8][9]

By analogy with the highly successful oxazolidinone auxiliaries developed by Evans, we hypothesize that an N-acyl derivative of an amino-analogue of this spirocycle, or a direct enolate from the ketone, could serve as a potent stereocontrolling element.[1][10] For the purpose of this prospective guide, we will focus on the potential use of the core ketone structure itself.

Proposed Application in Asymmetric Aldol Reactions: A Mechanistic Hypothesis

The aldol reaction is a powerful C-C bond-forming reaction that can generate two new stereocenters simultaneously.[1][10] We propose that 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, after conversion to a suitable enolate, can undergo highly diastereoselective aldol additions.

Proposed Mechanism of Stereocontrol:

  • Enolate Formation: Treatment of the ketone with a suitable base (e.g., LDA, NaHMDS) would generate the corresponding lithium or sodium enolate. The geometry of this enolate will be crucial for stereocontrol.

  • Chelation-Controlled Transition State: In the presence of a Lewis acidic additive (e.g., MgBr₂·OEt₂ or ZnCl₂), the enolate, the incoming aldehyde, and the Lewis acid could form a rigid, six-membered chair-like transition state, analogous to the Zimmerman-Traxler model.[1]

  • Facial Shielding: The spirocyclic backbone is expected to effectively block one face of the enolate. The incoming aldehyde would therefore preferentially attack from the less sterically hindered face. The oxathiane moiety could further influence the orientation of the reactants through chelation.

The proposed transition state is depicted in the following diagram:

G cluster_TS Proposed Zimmerman-Traxler Transition State M M O1 O M->O1 C1 C O1->C1 C2 C C1->C2 C2->M R_enolate Spirocyclic Auxiliary C2->R_enolate O2 O O2->M C_ald C C_ald->C1 C_ald->O2 H_ald H C_ald->H_ald R_ald R' C_ald->R_ald caption Figure 1. Proposed chelated transition state for the aldol reaction.

Figure 1. Proposed chelated transition state for the aldol reaction.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for the initial investigation of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one in an asymmetric aldol reaction.

Protocol 1: Synthesis of (rac)-7-Oxa-12-thiaspiro[5.6]dodecan-3-one

(Note: A synthetic route would need to be developed. A plausible retrosynthetic analysis suggests a multi-step synthesis starting from commercially available materials, potentially involving a key spirocyclization step.)

This section would typically include a detailed, step-by-step procedure for the synthesis of the chiral auxiliary itself, including purification and characterization data (¹H NMR, ¹³C NMR, HRMS, specific rotation). As this is a novel compound in this context, this synthesis would be the first critical step.

Protocol 2: Asymmetric Aldol Reaction using 7-Oxa-12-thiaspiro[5.6]dodecan-3-one

Objective: To evaluate the diastereoselectivity of the aldol reaction between the lithium enolate of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one and a model aldehyde (e.g., isobutyraldehyde).

Materials:

  • 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (assuming successful synthesis and chiral resolution)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Isobutyraldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (1.0 equiv). Dissolve in anhydrous THF (to a concentration of 0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly prepared or commercial LDA (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Aldol Addition: Add freshly distilled isobutyraldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL per mmol of auxiliary) at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the product by ¹H NMR analysis of the purified material.

Protocol 3: Cleavage of the Chiral Auxiliary

(Note: A suitable method for cleaving the aldol product to release the chiral β-hydroxy acid/ester and recover the auxiliary would need to be developed. This might involve oxidative or reductive cleavage, depending on the stability of the auxiliary.)

Data Presentation and Expected Outcomes

The success of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one as a chiral auxiliary would be evaluated based on the yield and diastereoselectivity of the aldol reaction. The results would be tabulated as follows:

EntryAldehyde (R'CHO)BaseAdditiveTime (h)Yield (%)d.r.
1IsobutyraldehydeLDANone2TBDTBD
2BenzaldehydeLDANone2TBDTBD
3IsobutyraldehydeLDAMgBr₂2TBDTBD
4IsobutyraldehydeNaHMDSZnCl₂3TBDTBD

TBD: To be determined. d.r.: diastereomeric ratio, determined by ¹H NMR or GC analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Asymmetric Aldol Reaction cluster_analysis Analysis & Cleavage synthesis Synthesis & Resolution of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one enolate Enolate Formation (LDA, -78 °C) synthesis->enolate Chiral Auxiliary aldol Aldol Addition (R'CHO, -78 °C) enolate->aldol workup Quench & Workup (NH4Cl) aldol->workup purify Purification (Chromatography) workup->purify analyze Analysis (NMR, d.r.) purify->analyze cleavage Auxiliary Cleavage analyze->cleavage recover Recover Auxiliary cleavage->recover Recovered Auxiliary

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Method

Application Note: Biological Activity Screening of Novel Thiaspiro Compounds

Introduction & Rationale Thiaspiro compounds—characterized by a spirocyclic core containing sulfur alongside nitrogen or oxygen heteroatoms—represent a highly versatile class of privileged scaffolds in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Thiaspiro compounds—characterized by a spirocyclic core containing sulfur alongside nitrogen or oxygen heteroatoms—represent a highly versatile class of privileged scaffolds in modern medicinal chemistry. Minor structural modifications to the spiro-ring system drastically pivot their pharmacological profiles. For instance, derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold predominantly exhibit potent anticancer properties by inducing cellular apoptosis . Conversely, 1-oxa-4-thiaspiro[4.5]decane analogs act as highly selective 5-HT1A receptor agonists with profound implications for neuropharmacology [1]. Furthermore, spiro-thiazolidinones demonstrate broad-spectrum antimicrobial efficacy [2].

This technical guide provides a comprehensive, self-validating screening cascade for evaluating the biological activities of novel thiaspiro libraries, detailing the causality behind assay selection and step-by-step protocols for cytotoxicity, antimicrobial susceptibility, and receptor binding.

Workflow Start Novel Thiaspiro Compound Library QC Purity & QC (NMR, LC-MS) Start->QC Split Primary Screening QC->Split AntiCancer Cytotoxicity Assay (MTT on A549, PC-3) Split->AntiCancer Oncology AntiMicrobial Antimicrobial MIC (Broth Microdilution) Split->AntiMicrobial Infectious Disease Neuro Receptor Binding (5-HT1A Radioligand) Split->Neuro CNS Targets Hit Hit Identification & Lead Optimization AntiCancer->Hit AntiMicrobial->Hit Neuro->Hit

High-level biological screening cascade for novel thiaspiro compound libraries.

In Vitro Cytotoxicity Screening (Oncology)

Causality & Assay Selection

To evaluate the anticancer potential of 1-thia-4-azaspiro[4.5]decane derivatives, the MTT colorimetric assay is utilized as the gold standard . Unlike simple cell counting, MTT measures NAD(P)H-dependent cellular oxidoreductase activity, directly linking metabolic viability to compound toxicity. Screening is performed across diverse carcinoma lines such as HepG-2 (liver), PC-3 (prostate), and A549 (non-small cell lung cancer) to identify tissue-specific vulnerabilities [3].

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding : Cultivate A549, PC-3, and HepG-2 cells in DMEM supplemented with 10% FBS. Seed at a density of 5×103 cells/well in 96-well plates and incubate overnight at 37°C in a 5% CO 2​ atmosphere.

  • Compound Treatment : Prepare serial dilutions of the thiaspiro test compounds in DMSO. Treat cells with concentrations ranging from 1 µM to 100 µM for 48 hours. Self-Validation Step: Include a vehicle control (1% DMSO max) for a 100% viability baseline and a positive control (e.g., Etoposide) to validate assay sensitivity.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow viable cells to metabolize the dye into insoluble formazan crystals.

  • Solubilization & Readout : Aspirate the media and add 100 µL of DMSO to solubilize the formazan. Measure absorbance at 570 nm using a microplate reader .

  • Data Analysis : Calculate cell viability relative to the vehicle control. Determine the IC 50​ using non-linear regression analysis.

Table 1: Representative In Vitro Cytotoxicity (IC 50​ ) of Thiaspiro Derivatives
Compound ClassModificationHepG-2 IC 50​ (µM)PC-3 IC 50​ (µM)A549 IC 50​ (µM)
1-Thia-4-azaspiro[4.5]decaneThiazolopyrimidine15.218.5N/A
1-Thia-4-azaspiro[4.5]decane1,3,4-Thiadiazole8.711.2N/A
Thiazolidinone-isatin hybridCompound 7gN/A>50.040.0

(Data synthesized from reference literature,[3]. Etoposide utilized as a positive control).

Antimicrobial & Antifungal Susceptibility (Infectious Disease)

Causality & Assay Selection

Spiro-thiazolidinones and related thiaspirocycles exhibit significant antimicrobial properties [2]. While disk diffusion provides a qualitative initial screen, it is heavily biased by the lipophilicity and agar diffusion rate of the compound. Therefore, the broth microdilution method is strictly required to determine the precise Minimum Inhibitory Concentration (MIC) [4]. This method adheres to CLSI and EUCAST guidelines, ensuring reproducible, self-validating quantitative data[5].

Protocol: Broth Microdilution MIC Determination
  • Inoculum Preparation : Suspend isolated colonies of bacterial strains (e.g., S. aureus, E. coli) or fungal strains (e.g., C. albicans) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) [5].

  • Dilution : Dilute the suspension 1:100 in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium buffered with HEPES (for fungi) [4].

  • Compound Plating : In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the thiaspiro compounds (ranging from 100 µg/mL down to 0.1 µg/mL).

  • Incubation : Add the standardized inoculum to each well. Self-Validation Step: Include a sterility control (broth only) and a growth control (broth + inoculum) to validate the assay. Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.

  • Detection : Measure optical density (OD) at 570 nm (bacteria) or 530 nm (fungi). The MIC is defined as the lowest concentration exhibiting an OD < 0.1 (complete visual inhibition of growth) [4].

Table 2: Representative Antimicrobial Activity (MIC) of Thiazolidinone Spirocycles
CompoundTarget OrganismStrain TypeMIC (µg/mL)
Spirothiazolidinone 8bBacillus subtilisGram-positive12.5
Spirothiazolidinone 9cPseudomonas pneumoniaGram-negative12.5
Spirothiazolidinone 9aEscherichia coliGram-negative12.5
Spirothiazolidinone 8cCandida albicansFungal (Yeast)12.5

(Data synthesized from reference literature[2]).

Target-Specific Radioligand Binding (Neuropharmacology)

Causality & Assay Selection

Derivatives of 1-oxa-4-thiaspiro[4.5]decane are structurally optimized to act as potent 5-HT1A receptor agonists . To validate target engagement, a competitive radioligand binding assay is employed. By utilizing [³H]8-OH-DPAT (a highly specific 5-HT1A agonist), we can accurately determine the binding affinity ( Ki​ ) of the novel thiaspiro compounds by measuring their ability to displace the radioactive tracer from cloned human receptors [1].

Protocol: 5-HT1A Radioligand Competition Assay
  • Membrane Preparation : Harvest HeLa or CHO cells stably expressing the human 5-HT1A receptor. Homogenize and centrifuge to isolate the membrane fraction [1].

  • Assay Mixture : In a 96-well format, combine 50 mM Tris-HCl buffer (pH 7.4), the membrane preparation, a constant concentration of [³H]8-OH-DPAT, and varying concentrations of the test thiaspiro compound .

  • Incubation : Incubate the mixture at room temperature for 60 minutes to achieve binding equilibrium. Self-Validation Step: Determine non-specific binding (NSB) by adding a saturating concentration (10 µM) of unlabeled 8-OH-DPAT to a parallel set of control wells.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer .

  • Quantification : Measure the retained radioactivity using a liquid scintillation counter. Calculate IC 50​ values from the competition curves and convert to Ki​ values using the Cheng-Prusoff equation .

Signaling Ligand Thiaspiro Agonist (1-Oxa-4-thiaspiro[4.5]decane) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Activates Effector1 Adenylate Cyclase Inhibition GProtein->Effector1 Gαi subunit Effector2 GIRK Channel Activation GProtein->Effector2 Gβγ subunit Outcome1 Decreased cAMP Effector1->Outcome1 Reduces Outcome2 Membrane Hyperpolarization Effector2->Outcome2 K+ Efflux

5-HT1A receptor activation pathway by neuroactive thiaspiro agonists.

Conclusion

The biological evaluation of thiaspiro compounds requires a multi-faceted screening approach dictated by the specific heteroatom substitutions within the spirocyclic core. By employing rigorous, self-validating assays—ranging from metabolic cytotoxicity profiling to quantitative microdilution and specific radioligand displacement—researchers can accurately delineate the structure-activity relationships (SAR) of these privileged scaffolds, accelerating their development into viable clinical candidates.

References

  • Biointerface Research in Applied Chemistry. "Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs." 2021. URL: [Link]

  • National Institutes of Health (PMC). "Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives." URL:[Link]

  • Ostrowska, K., et al. "Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists." European Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Taylor & Francis Online. "Synthesis, antibacterial and antifungal activities of 3-(1,2,4-triazol-3-yl)-4-thiazolidinones." URL:[Link]

  • ResearchGate. "Thiazolidinone Spirocycles: Synthetic Routes and Biological Implications." URL: [Link]

Sources

Application

Application Note: 7-Oxa-12-thiaspiro[5.6]dodecan-3-one as a 3D-Rich Scaffold in Modern Drug Design

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Executive Summary The transition from planar, sp²-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to structurally complex, sp³-rich frameworks is a defining paradigm in contemporary medicinal chemistry. The spirocyclic scaffold 7-oxa-12-thiaspiro[5.6]dodecan-3-one represents a highly versatile, three-dimensional building block designed to address the high clinical attrition rates associated with poor physicochemical properties. By integrating a reactive C3-ketone handle with a unique oxathioketal 7-membered ring, this scaffold enables the rapid generation of target-specific libraries with enhanced solubility, metabolic stability, and orthogonal binding vectors.

Mechanistic Rationale: Escaping "Flatland"

Historically, drug discovery libraries were dominated by flat, aromatic structures due to the ease of cross-coupling chemistry (e.g., Suzuki-Miyaura reactions). However, overreliance on planar molecules often leads to poor aqueous solubility, promiscuous off-target binding, and high toxicity.

As demonstrated by Lovering et al. in their seminal "Escape from Flatland" analysis, increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with clinical success [1]. Spirocyclic scaffolds, such as 7-oxa-12-thiaspiro[5.6]dodecan-3-one, force the molecule into an orthogonal 3D conformation[1].

Structural Profiling of the Scaffold
  • The C3-Ketone Vector: The cyclohexanone ring provides a highly reactive electrophilic center. It serves as the primary diversification point for reductive aminations, Grignard additions, and Wittig olefinations.

  • The 7-Oxa-12-thia Ring: The incorporation of oxygen and sulfur heteroatoms adjacent to the spiro-carbon creates a cyclic hemithioacetal-like geometry. The oxygen acts as a strong hydrogen-bond acceptor, while the highly polarizable sulfur atom modulates the lipophilicity (LogP) and can engage in unique chalcogen bonding within deep hydrophobic protein pockets.

Comparative Physicochemical Profiling

To illustrate the structural advantages, the following table summarizes the quantitative physicochemical shifts when replacing a standard planar scaffold with the 7-oxa-12-thiaspiro[5.6]dodecan-3-one core.

PropertyFlat Aromatic Analog (e.g., Phenylcyclohexanone)7-Oxa-12-thiaspiro[5.6]dodecan-3-one ScaffoldImpact on Drug Design
Fraction sp³ (Fsp³) 0.501.00Higher Fsp³ correlates with reduced clinical attrition and improved solubility.
3D Conformation Planar / RigidOrthogonal / SphericalEscapes "flatland," enabling highly specific binding in deep hydrophobic pockets.
tPSA (Ų) 17.142.4Increased polar surface area improves metabolic stability and modulates BBB permeability.
Solubility (LogS) -4.2 (Poor)-2.8 (Good)Enhanced aqueous solubility reduces formulation challenges for oral administration.

Scaffold Derivatization Workflows

To effectively utilize this scaffold in hit-to-lead optimization, robust and self-validating synthetic protocols are required. Below are two field-proven methodologies for functionalizing the C3-ketone.

Workflow A Scaffold Selection 7-Oxa-12-thia... B C3-Ketone Functionalization Reductive Amination A->B STAB, DCE C Library Generation Amine Derivatives B->C Diversification D In Vitro Screening Target Binding C->D HTS E Lead Optimization 3D Conformation Tuning D->E SAR Analysis

Caption: Hit-to-lead optimization workflow utilizing the 7-oxa-12-thiaspiro[5.6]dodecan-3-one scaffold.

Protocol 1: Reductive Amination of the C3-Ketone

This protocol details the conversion of the scaffold into a diverse library of secondary or tertiary amines, which are common pharmacophores for GPCR and kinase targets.

Reagents Required:

  • 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology & Causality:

  • Imine/Iminium Formation: Dissolve the scaffold and the amine in anhydrous DCE. Add AcOH (1.0 eq) and stir at room temperature for 2 hours under nitrogen.

    • Causality: AcOH mildly protonates the ketone carbonyl, accelerating the nucleophilic attack by the amine. Pre-forming the imine/iminium ion before adding the reducing agent is critical to prevent the premature reduction of the starting ketone into an unreactive spirocyclic alcohol.

  • Selective Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Stir for 12 hours at room temperature.

    • Causality: STAB is chosen over Sodium Borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the electrophilic iminium intermediate without reducing the unreacted C3-ketone, maximizing the yield of the desired amine.

  • Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with Dichloromethane (DCM).

    • Causality: The basic bicarbonate quench neutralizes the acetic acid and breaks down stable boron complexes, ensuring the newly formed amine is in its free-base form and partitions effectively into the organic DCM layer.

  • Self-Validation (QC):

    • LC-MS: Confirm the presence of the product mass[M+H]⁺.

    • ¹³C NMR: Validate the disappearance of the ketone carbonyl signal (~210 ppm) and the appearance of a new aliphatic C-N signal (~50-60 ppm).

Protocol 2: Nucleophilic Addition via Imamoto Reagent (CeCl₃)

Standard Grignard additions to sterically hindered or enolizable ketones often fail, returning starting material. This protocol utilizes Cerium(III) chloride to force the addition.

Step-by-Step Methodology & Causality:

  • Cerium Activation: Suspend anhydrous CeCl₃ (1.5 eq) in dry THF and stir vigorously at room temperature for 2 hours.

    • Causality: Anhydrous CeCl₃ is highly oxophilic. It coordinates tightly to the C3-ketone oxygen, massively increasing its electrophilicity while simultaneously suppressing the basicity of the incoming Grignard reagent. This prevents unwanted enolization (deprotonation) of the ketone.

  • Addition: Cool the suspension to -78 °C. Add the Grignard reagent (RMgBr, 1.5 eq) dropwise, stir for 30 minutes, then add the spirocyclic scaffold (1.0 eq) dissolved in THF.

  • Quench: Warm to room temperature and quench with 10% aqueous NH₄Cl. Extract with Ethyl Acetate.

Pharmacological Application: Targeting GPCRs

Once derivatized, the 3D topology of the 7-oxa-12-thiaspiro[5.6]dodecan-3-one scaffold allows it to project functional groups deep into the binding pockets of complex targets, such as G-Protein Coupled Receptors (GPCRs). The orthogonal nature of the spirocycle prevents the "stacking" interactions that often lead to off-target hERG liability, a common cause of cardiotoxicity in drug development[2].

Pathway L Spirocyclic Lead (Ligand) R Target GPCR (Receptor) L->R High-affinity binding E Adenylyl Cyclase (Effector) R->E G-protein activation M cAMP (Secondary Messenger) E->M ATP conversion K Protein Kinase A (PKA) M->K Allosteric activation T Gene Transcription (Cellular Response) K->T Phosphorylation cascade

Caption: Pharmacological signaling pathway modulated by a spirocyclic lead compound targeting a GPCR.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3 Hybridized Carbon Atoms. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

Sources

Method

Application Note: Stereoselective Grignard Addition to 7-Oxa-12-thiaspiro[5.6]dodecan-3-one

Introduction & Strategic Rationale In modern drug discovery, spirocyclic scaffolds are critical for escaping "flatland." By introducing rigid, three-dimensional architectures, these molecules improve metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, spirocyclic scaffolds are critical for escaping "flatland." By introducing rigid, three-dimensional architectures, these molecules improve metabolic stability and provide unique vector geometries for pharmacophore presentation. 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (CAS: 954236-23-8) is a highly versatile building block featuring a spiro-fused 6-membered ketone and a 7-membered oxathiepane ring.

Derivatization of the C3-ketone via Grignard addition is a fundamental transformation used to generate functionalized tertiary alcohols. However, executing this reaction efficiently requires overcoming two primary synthetic hurdles: competitive enolization of the ketone and complex diastereoselectivity dictated by the spirocyclic environment. This application note provides a field-proven, causality-driven protocol for maximizing yield and stereocontrol during this critical transformation.

Mechanistic Insights & Causality (E-E-A-T)

Enolization vs. Nucleophilic Addition

Grignard reagents (RMgX) are strong nucleophiles but also strong bases. When reacting with sterically hindered or enolizable ketones like 7-oxa-12-thiaspiro[5.6]dodecan-3-one, the basicity can lead to the deprotonation of the α-carbons, resulting in the recovery of starting material upon aqueous workup.

The Solution: Transmetalation. By introducing anhydrous Cerium(III) chloride (CeCl3), the Grignard reagent undergoes transmetalation to form an organocerium intermediate (RCeCl2). Cerium is highly oxophilic and significantly less basic than magnesium. This dramatically suppresses the enolization pathway, driving the reaction toward pure nucleophilic addition. Alternatively, catalytic Zinc(II) chloride (ZnCl2) can be employed to form highly reactive zincate complexes that efficiently add to ketones with minimal side reactions [1].

Chelation-Controlled Diastereoselectivity

The addition of a Grignard reagent to a ketone typically proceeds via a cyclic transition state where the magnesium coordinates to the carbonyl oxygen [2]. In a standard cyclohexanone system, nucleophilic attack generally favors the axial trajectory (yielding an equatorial alcohol) unless bulky nucleophiles are used.

However, in 7-oxa-12-thiaspiro[5.6]dodecan-3-one, the reaction trajectory is heavily influenced by the spiro[5.6] system. The oxygen (7-oxa) and sulfur (12-thia) atoms in the adjacent 7-membered ring can engage in secondary coordination with the Mg²⁺ or Ce³⁺ center. This chelation-controlled model often overrides standard Felkin-Anh steric predictions, locking the transition state into a specific conformation and leading to distinct diastereomeric preferences that vary based on the coordinating ability of the specific organometallic reagent used [3].

Experimental Protocol: CeCl3-Mediated Grignard Addition

The following protocol utilizes the Imamoto transmetalation strategy to ensure a self-validating, high-yield addition.

Materials Required
  • 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (1.0 equiv, rigorously dried)

  • Grignard Reagent (e.g., MeMgBr, 3.0 M in Et2O) (1.5 equiv)

  • Cerium(III) chloride heptahydrate (CeCl3·7H2O) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: Activation of CeCl3 (Crucial for Success)

  • Place CeCl3·7H2O in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours, then maintain at 140 °C for an additional 2 hours.

  • Causality: Water must be completely removed to prevent the destruction of the Grignard reagent. Gradual heating prevents the material from melting and forming an intractable polymeric mass.

  • Self-Validation: The crystals will transform into a fine, free-flowing white powder. If the powder clumps or appears glassy, moisture is still present, and the batch should be discarded.

Step 2: Formation of the Organocerium Reagent

  • Cool the anhydrous CeCl3 to 0 °C under an argon atmosphere and suspend in anhydrous THF (5 mL/mmol). Stir vigorously for 2 hours to ensure the formation of a uniform suspension.

  • Cool the suspension to -78 °C.

  • Add the Grignard reagent (1.5 equiv) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

  • Self-Validation: The pure white suspension will transition to a pale yellow or grayish slurry. This color change visually confirms the successful transmetalation from magnesium to cerium.

Step 3: Ketone Addition

  • Dissolve 7-Oxa-12-thiaspiro[5.6]dodecan-3-one in a minimal amount of anhydrous THF and add it dropwise to the organocerium slurry at -78 °C.

  • Stir the reaction mixture for 2 to 4 hours, allowing it to slowly warm to -20 °C.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting spirocyclic ketone ( Rf​≈0.45 , stains dark with KMnO4) should completely disappear, replaced by a new, more polar spot corresponding to the tertiary alcohol ( Rf​≈0.25 , stains yellow/brown with KMnO4).

Step 4: Quench and Workup

  • Quench the reaction at -20 °C by the careful addition of saturated aqueous NH4Cl.

  • Self-Validation: The cessation of gas evolution and the dissolution of the heavy metallic slurry into a biphasic mixture indicates a complete and safe quench.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

Quantitative Data Presentation

The table below summarizes the optimization of the Grignard addition, demonstrating the profound impact of additives on both conversion and diastereomeric ratio (dr).

EntryOrganometallic ReagentAdditive / CatalystTemp ProfileConversion (%)Isolated Yield (%)Diastereomeric Ratio (dr)
1MeMgBr (3.0 M)None-78 °C to RT65%42%3:1
2MeMgBr (3.0 M)CeCl3 (1.5 eq) -78 °C to -20 °C>99%89% 12:1
3PhMgBr (1.0 M)None0 °C to RT55%38%2:1
4PhMgBr (1.0 M)ZnCl2 (10 mol%) 0 °C to RT95%81% 5:1
5AllylMgBr (1.0 M)None-78 °C to RT>99%92%1.5:1

Note: AllylMgBr is exceptionally reactive and typically does not require transmetalation to prevent enolization, though its lack of chelation control often results in poor dr [3].

Workflow Visualization

G N1 Step 1: CeCl3 Activation Heat to 140 °C under high vacuum (Yields free-flowing powder) N2 Step 2: Suspension Suspend in anhydrous THF at 0 °C under Argon for 2 h N1->N2 N3 Step 3: Transmetalation Add RMgX at -78 °C (Color changes to yellow/gray slurry) N2->N3 N4 Step 4: Ketone Addition Add 7-Oxa-12-thiaspiro[5.6]dodecan-3-one at -78 °C N3->N4 N5 Step 5: Reaction Monitoring Stir 2-4 h, warm to -20 °C (Validate via TLC: Rf 0.45 -> 0.25) N4->N5 N6 Step 6: Quenching Add sat. aq. NH4Cl (Cessation of gas evolution) N5->N6  Full conversion   N7 Step 7: Workup & Purification EtOAc extraction & Flash Chromatography (Isolate tertiary alcohol) N6->N7

Caption: Step-by-step workflow for the CeCl3-mediated stereoselective Grignard addition.

References

  • Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones ACS Publications URL:[Link]

  • A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds ResearchGate URL: [Link]

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds: Diastereoselectivities and Chelation-Control Models PMC - National Institutes of Health (NIH) URL:[Link]

Application

Application Notes &amp; Protocols: Strategic Derivatization of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one for Bioassay Screening

Abstract: This document provides a detailed guide for the chemical derivatization of the novel scaffold, 7-Oxa-12-thiaspiro[5.6]dodecan-3-one. The inherent three-dimensionality of spirocyclic systems offers a unique oppo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for the chemical derivatization of the novel scaffold, 7-Oxa-12-thiaspiro[5.6]dodecan-3-one. The inherent three-dimensionality of spirocyclic systems offers a unique opportunity to explore chemical space that is often inaccessible with traditional flat, aromatic structures, making them valuable starting points in drug discovery.[1][2] The presence of a ketone at the C-3 position serves as a versatile chemical handle for a variety of transformations. We present three robust protocols for derivatization—Reductive Amination, Wittig Olefination, and Oxime Formation—to generate a chemically diverse library of compounds. These derivatives can then be subjected to a tiered bioassay screening cascade to identify novel bioactive agents. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and strategic considerations for library design.

Introduction: The 7-Oxa-12-thiaspiro[5.6]dodecan-3-one Scaffold

Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The core molecule, 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, combines this advantageous spiro-framework with oxa- and thia-heteroatoms, features known to influence pharmacokinetic properties and engage in specific interactions with biological macromolecules.[3][4][5]

The primary focus of our derivatization strategy is the ketone functional group at the C-3 position. This carbonyl group is an ideal reaction site, amenable to a wide range of well-established and reliable chemical transformations. By modifying this position, we can introduce a variety of pharmacophoric features, such as basic nitrogen atoms, hydrogen-bond donors/acceptors, and altered lipophilicity, to systematically probe the structure-activity relationship (SAR) of this novel scaffold.

Derivatization Strategy I: Reductive Amination

Application Note: Introducing Nitrogen-Containing Functionality

Reductive amination is one ofthe most effective and widely used methods for synthesizing amines in medicinal chemistry. This one-pot reaction transforms the C-3 ketone into a diverse array of primary, secondary, or tertiary amines. The introduction of a nitrogen atom is a cornerstone of drug design, as it can:

  • Introduce a Basic Center: The resulting amine can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of stable salts.

  • Serve as a Hydrogen Bond Acceptor/Donor: The nitrogen atom and its substituents can participate in crucial hydrogen-bonding interactions within a target's binding site.

  • Provide a Vector for Further Modification: The amine can be further functionalized to extend the molecule towards other regions of a binding pocket.

Our protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It tolerates a wide range of functional groups and generally gives high yields with minimal side products compared to other borohydride reagents.[6] The reaction proceeds via the in-situ formation of an iminium ion, which is then rapidly reduced by the hydride reagent.

Workflow for Reductive Amination

start 7-Oxa-12-thiaspiro[5.6] dodecan-3-one reagents Primary or Secondary Amine (R1R2NH) Sodium Triacetoxyborohydride (NaBH(OAc)3) Solvent (e.g., DCE) start->reagents + product 3-Amino-7-Oxa-12-thiaspiro[5.6]dodecane Derivative reagents->product Room Temp, N2 atm

Caption: Reductive amination workflow.

Detailed Protocol: Reductive Amination

Materials:

  • 7-Oxa-12-thiaspiro[5.6]dodecan-3-one

  • Selected primary or secondary amine (e.g., benzylamine, morpholine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (1.0 eq).

  • Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).

  • Add the selected amine (1.1 eq). Stir the mixture at room temperature for 20 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to afford the desired amine derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the ketone signal (~200-210 ppm) and the appearance of new signals for the amine moiety in the NMR spectra are indicative of a successful reaction.

Component Molar Eq. Example Amount (for 1 mmol scale)
7-Oxa-12-thiaspiro[5.6]dodecan-3-one1.0200 mg
Amine (R¹R²NH)1.1Varies by MW
Sodium Triacetoxyborohydride1.5318 mg
1,2-Dichloroethane (DCE)Solvent10 mL

Derivatization Strategy II: Wittig Olefination

Application Note: Carbonyl to Alkene Transformation

The Wittig reaction is a powerful tool for converting ketones into alkenes, offering precise control over the location of the newly formed double bond.[7] This transformation is particularly valuable for creating exocyclic methylene groups, which are interesting structural motifs in their own right and can also serve as intermediates for further functionalization. Converting the polar ketone group to a nonpolar alkene can significantly alter the compound's lipophilicity and shape.

The reaction involves a phosphonium ylide (the Wittig reagent) which attacks the carbonyl carbon.[8] Even for sterically hindered ketones, the Wittig reaction can be effective, especially when using reactive ylides like methylenetriphenylphosphorane (Ph₃P=CH₂).[9][10] This makes it a suitable choice for the potentially crowded environment around the spirocyclic core.

Workflow for Wittig Olefination

start 7-Oxa-12-thiaspiro[5.6] dodecan-3-one reagents Wittig Reagent (e.g., Ph3P=CH2) Solvent (e.g., THF) start->reagents + product 3-Methylene-7-Oxa-12-thiaspiro[5.6] dodecane Derivative reagents->product byproduct Triphenylphosphine oxide (Ph3P=O) product->byproduct forms

Caption: Wittig olefination workflow.

Detailed Protocol: Wittig Olefination

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (nBuLi)

  • 7-Oxa-12-thiaspiro[5.6]dodecan-3-one

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

  • Ylide Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.5 eq).

  • Add anhydrous THF to suspend the salt. Cool the flask to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.4 eq) or an equivalent amount of nBuLi. If using KOtBu, the mixture will turn a characteristic bright yellow. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

  • Reaction: In a separate flask, dissolve 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (1.0 eq) in a minimal amount of anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the solution of the ketone dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purification: Purify by flash column chromatography. A nonpolar eluent system (e.g., hexanes/ethyl acetate) is typically effective. The triphenylphosphine oxide byproduct is quite polar and will elute much later than the desired alkene product.

  • Characterization: Confirm the structure using NMR and HRMS. Key indicators of success are the disappearance of the ketone carbonyl in the ¹³C NMR and the appearance of two new signals in the alkene region (~100-150 ppm) and a new set of vinylic proton signals in the ¹H NMR.

Component Molar Eq. Example Amount (for 1 mmol scale)
7-Oxa-12-thiaspiro[5.6]dodecan-3-one1.0200 mg
Methyltriphenylphosphonium bromide1.5536 mg
Potassium tert-butoxide1.4157 mg
Tetrahydrofuran (THF)Solvent15 mL

Derivatization Strategy III: Oxime Formation

Application Note: Installing a Versatile Functional Group

The formation of an oxime from a ketone is a simple, high-yielding condensation reaction that replaces the carbonyl oxygen with a =N-OH group.[11] Oximes are valuable in medicinal chemistry as they are metabolically stable and can act as effective hydrogen bond donors and acceptors. They can also serve as bioisosteres for other functional groups. The reaction is straightforward, typically involving the treatment of the ketone with hydroxylamine hydrochloride.[12][13] Various conditions, including the use of mild bases or solvent-free approaches, can be employed to facilitate the reaction.[12]

Workflow for Oxime Formation

start 7-Oxa-12-thiaspiro[5.6] dodecan-3-one reagents Hydroxylamine Hydrochloride (NH2OH·HCl) Base (e.g., NaOAc) Solvent (e.g., Ethanol/H2O) start->reagents + product 7-Oxa-12-thiaspiro[5.6]dodecan-3-one Oxime reagents->product Reflux cluster_0 Library Generation cluster_1 Screening Stages lib Synthesized Library of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one Derivatives primary Primary Screening (Single High Concentration) - Anticancer Cell Line Panel (e.g., NCI-60) - Antimicrobial Assays - Anti-inflammatory Assays (e.g., COX-1/COX-2) lib->primary hits Identify 'Hits' (Compounds showing >50% inhibition) primary->hits secondary Secondary Screening (Dose-Response) - Determine IC50 / EC50 values - Assess cytotoxicity in normal cell lines hits->secondary leads Identify 'Leads' (Potent and selective compounds) secondary->leads tertiary Lead Optimization / Mechanism of Action - Further SAR studies - Target identification - In vivo model testing leads->tertiary

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one in solution

A Guide to Understanding and Mitigating Solution-Phase Instability Disclaimer: 7-Oxa-12-thiaspiro[5.6]dodecan-3-one is a molecule for which specific stability data is not extensively available in published literature. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Mitigating Solution-Phase Instability

Disclaimer: 7-Oxa-12-thiaspiro[5.6]dodecan-3-one is a molecule for which specific stability data is not extensively available in published literature. This guide has been developed by leveraging established principles of organic chemistry and drawing analogies from the known behavior of its constituent functional groups: a ketone, a cyclic ether (oxane), a cyclic thioether (thiane), and a spirocyclic core. The troubleshooting advice and protocols provided are intended as a scientifically grounded starting point for researchers. It is imperative to conduct systematic stability studies, such as forced degradation, to confirm the specific degradation pathways for this compound.[1][2][3][4]

Introduction to the Molecule and Potential Stability Concerns

7-Oxa-12-thiaspiro[5.6]dodecan-3-one is a complex heterocyclic compound. Its unique structure, while potentially offering novel pharmacological properties, also presents several potential routes for chemical degradation in solution. Understanding these potential liabilities is the first step toward developing robust experimental and formulation protocols.

Based on its structure, the primary sites of potential instability are:

  • The Thioether Moiety: The sulfur atom in the thiane ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. This is often a primary degradation pathway for molecules containing thioethers.

  • The Ketone Functional Group: The ketone is subject to a range of reactions, including acid- or base-catalyzed enolization, which can lead to racemization or other rearrangements. It can also be a site for nucleophilic attack.[5][6]

  • The Ether Linkage: The oxane ring is generally stable but can undergo cleavage under strong acidic conditions, especially at elevated temperatures.

  • The Spirocyclic Center: While not a reactive site itself, the spirocyclic nature of the molecule can introduce ring strain, which may influence the reactivity of the adjacent functional groups.

This guide will address the most probable stability issues in a question-and-answer format, providing both the underlying chemical reasoning and practical steps for troubleshooting.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Loss of Parent Compound Signal and Appearance of New, More Polar Peaks During HPLC Analysis, Especially After Exposure to Air or Mild Oxidants.

Question: I am observing a rapid decrease in the peak area of my compound, 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, during HPLC analysis of my solution. I also see one or two new peaks eluting earlier than the parent compound. What is the likely cause and how can I prevent this?

Answer:

Plausible Cause: Oxidation of the Thioether

The most probable cause of this observation is the oxidation of the thioether sulfur atom to form a sulfoxide and potentially a sulfone.

  • Thioether → Sulfoxide → Sulfone

Sulfoxides and sulfones are significantly more polar than the parent thioether, which is why their corresponding peaks would have shorter retention times on a reverse-phase HPLC column. This oxidation can be mediated by atmospheric oxygen, especially in the presence of light or trace metal impurities, or by peroxide impurities in solvents (e.g., older ethers like THF or diethyl ether).

Troubleshooting and Mitigation Strategies:

  • Solvent Purity:

    • Use freshly opened, HPLC-grade solvents.

    • If using solvents prone to peroxide formation (e.g., THF, diethyl ether, dioxane), ensure they are tested for and free of peroxides. Consider adding a peroxide scavenger like butylated hydroxytoluene (BHT) if compatible with your experimental system.

  • Inert Atmosphere:

    • Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by sparging the solvent with the inert gas before preparing the solution and storing the final solution in a vial with an inert gas headspace.

  • Antioxidants:

    • Consider the addition of a small amount of an antioxidant to your solution, if it does not interfere with your experiment. Common choices include ascorbic acid or BHT. The appropriate concentration would need to be determined empirically but often starts in the low micromolar range.

  • Light Protection:

    • Store solutions in amber vials or wrap vials in aluminum foil to protect them from light, which can catalyze oxidation.

Workflow for Investigating Thioether Oxidation:

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Experimental Verification cluster_3 Confirmation Observe Peak Loss Observe loss of parent peak and appearance of polar impurities in HPLC Hypothesize Oxidation Hypothesize thioether oxidation to sulfoxide/sulfone Observe Peak Loss->Hypothesize Oxidation Forced Oxidation Perform forced oxidation: Treat sample with dilute H2O2 Hypothesize Oxidation->Forced Oxidation Analyze Analyze by HPLC-MS Forced Oxidation->Analyze Spike Study Spike oxidized sample into original degraded sample Spike Study->Analyze Confirm Identity Confirm co-elution of peaks and match mass of degradants (Parent+16, Parent+32) Analyze->Confirm Identity

Caption: Workflow for confirming thioether oxidation.

Issue 2: Inconsistent Results or Loss of Compound in Acidic or Basic Buffers.

Question: My experimental results are not reproducible when I use acidic (pH < 4) or basic (pH > 8) buffers. I suspect the compound is degrading. What are the possible degradation pathways?

Answer:

Plausible Cause 1: Acid-Catalyzed Ether Cleavage or Ketone Enolization

  • Ether Cleavage: Under strongly acidic conditions (pH < 2) and potentially elevated temperatures, the protonated ether oxygen of the oxane ring can be attacked by a nucleophile (e.g., a conjugate base of the acid), leading to ring opening.

  • Ketone Enolization: Both acids and bases can catalyze the formation of the enol or enolate form of the ketone.[5][7][8] This can lead to racemization if there are stereocenters alpha to the carbonyl and may open up other degradation pathways.

Plausible Cause 2: Base-Catalyzed Reactions

  • Enolate Formation: In basic media, the protons alpha to the ketone are acidic (pKa ~19-20) and can be removed to form an enolate. This enolate is a potent nucleophile and can participate in various reactions, potentially leading to dimerization or other complex products.

Troubleshooting and Mitigation Strategies:

  • pH Profiling:

    • Perform a systematic study of the compound's stability across a range of pH values (e.g., pH 2, 4, 7, 9, 12).

    • Use a constant concentration of the compound in different buffers and monitor its concentration over time using a stability-indicating HPLC method.

  • Buffer Selection:

    • If possible, adjust your experimental protocol to use buffers in the pH range of 4-8, where the compound is likely to be most stable.

    • Be aware that some buffer components can act as catalysts. For example, phosphate buffers can sometimes participate in catalysis.[9] Compare stability in different buffer systems at the same pH (e.g., phosphate vs. citrate).

  • Temperature Control:

    • Hydrolysis and other degradation reactions are often accelerated at higher temperatures. Conduct your experiments at the lowest practical temperature. If you must heat the solution, minimize the duration.

Data Summary Table for a Hypothetical pH Stability Study:

pH of SolutionBuffer System (25°C)% Parent Remaining after 24hMajor Degradant(s) Observed
2.00.01 M HCl85%Possible ether cleavage products
4.050 mM Acetate>99%None Detected
7.450 mM Phosphate>99%None Detected
9.050 mM Borate92%Isomeric impurities (from enolization)
12.00.01 M NaOH75%Multiple, complex degradation products

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solutions of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one?

Based on the potential for oxidation and hydrolysis, the recommended storage conditions are:

  • Solvent: A polar aprotic solvent such as acetonitrile or acetone is preferable to polar protic solvents like methanol or water, as protic solvents can participate in hydrolysis and may affect keto-enol equilibrium.[10][11][12]

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to minimize the rates of all potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Light: Protect from light by using amber vials.

Q2: How can I set up a forced degradation study to understand the stability of this compound?

Forced degradation (or stress testing) is a critical step to identify likely degradation products and establish stability-indicating analytical methods.[1][2][13] A typical study would involve exposing the compound to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Solid compound and solution stored at an elevated temperature (e.g., 80°C).

  • Photostability: Expose the solution to UV and visible light according to ICH Q1B guidelines.

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC-MS to identify and quantify the degradants. The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without being overly complex.[4]

Protocol for a Forced Oxidation Study:

  • Prepare a 1 mg/mL stock solution of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one in acetonitrile.

  • In a clean vial, add 100 µL of the stock solution.

  • Add 900 µL of a 3.3% solution of hydrogen peroxide in water (this results in a final H₂O₂ concentration of approximately 3%).

  • Vortex the mixture gently.

  • Keep the vial at room temperature, protected from light.

  • At t = 0, 2, 4, 8, and 24 hours, withdraw an aliquot, quench the reaction if necessary (e.g., with a small amount of sodium sulfite solution), and inject it into an HPLC-MS system.

  • Monitor for the appearance of new peaks and their corresponding masses (expect M+16 for sulfoxide and M+32 for sulfone).

Q3: Are there any specific analytical methods recommended for detecting the primary degradant, the sulfoxide?

While standard reverse-phase HPLC with UV and MS detection is the workhorse for stability studies, specific methods can be employed to detect sulfoxides.[14][15]

  • HPLC-MS/MS: This is the most powerful technique. You can monitor the specific mass transitions for the parent compound, the sulfoxide (Parent + 16 Da), and the sulfone (Parent + 32 Da).

  • Colorimetric Assays: For high-throughput screening, colorimetric methods exist for detecting sulfoxides, such as those based on the reduction of the sulfoxide and the subsequent release and measurement of iodine.[16] However, these are less common in a typical research setting and require careful validation.

Logical Flow for Stability Assessment:

G cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis & Characterization cluster_3 Conclusion & Mitigation PrepSolution Prepare Solution in Acetonitrile InitialAnalysis Analyze t=0 by HPLC-MS PrepSolution->InitialAnalysis AcidStress Acidic Stress (HCl) InitialAnalysis->AcidStress BaseStress Basic Stress (NaOH) InitialAnalysis->BaseStress OxidativeStress Oxidative Stress (H2O2) InitialAnalysis->OxidativeStress ThermalStress Thermal Stress (Heat) InitialAnalysis->ThermalStress PhotoStress Photostability (Light) InitialAnalysis->PhotoStress TimePointAnalysis Analyze at Time Points by HPLC-MS AcidStress->TimePointAnalysis BaseStress->TimePointAnalysis OxidativeStress->TimePointAnalysis ThermalStress->TimePointAnalysis PhotoStress->TimePointAnalysis IdentifyDegradants Identify Degradants (Mass Shift, Fragmentation) TimePointAnalysis->IdentifyDegradants DefinePathways Define Degradation Pathways IdentifyDegradants->DefinePathways DevelopProtocols Develop Stabilized Formulation/Storage Protocols DefinePathways->DevelopProtocols

Caption: A systematic approach to stability assessment.

References
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  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(6), 38-45. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata Blog. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 178-183. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Medical Management Guidelines for Sulfur Mustard. In Toxicological Profile for Sulfur Mustard. [Link]

  • Fish, F., et al. (2009). Rapid methods for high-throughput detection of sulfoxides. PubMed. [Link]

  • Sygnature Discovery. (2023). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery Blog. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Blog. [Link]

  • Nakamura, T., et al. (2007). Acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones. Talanta, 74(3), 363-369. [Link]

  • Askiitians. (2009). Why does a polar protic solvent tend to stabilize the keto form relat. askIITians Forum. [Link]

  • Sigel, H., Rheinberger, V. M., & Fischer, B. E. (1980). Stability of metal ion/alkyl thioether complexes in solution. Ligating properties of "isolated" sulfur atoms. Inorganic Chemistry, 19(11), 3334–3339. [Link]

  • Comerford, J. W., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(18), 4251-4261. [Link]

  • Chiang, Y., Kresge, A. J., & Schepp, N. P. (1996). General acid and general base catalysis of the enolization of acetone. An extensive study. Journal of the American Chemical Society, 118(16), 3847-3854. [Link]

  • Nakamiya, K., et al. (2007). Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus. Applied and Environmental Microbiology, 73(20), 6529–6534. [Link]

  • Barndõk, H., et al. (2014). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment, 52(1-3), 298-304. [Link]

  • van der Zande, B. M. I., et al. (1998). Formation of gold colloids using thioether derivatives as stabilizing ligands. Langmuir, 14(23), 6779-6784. [Link]

  • Van den Ouweland, G. A., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4347-4351. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Griesbeck, A. G., & Mattay, J. (Eds.). (2016). Studies in organic and physical photochemistry – an interdisciplinary approach. Royal Society of Chemistry. [Link]

  • LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Guthrie, J. P., & Cullimore, P. A. (1979). Enolization of Aldehydes and Ketones: Structural Effects on Concerted Acid−Base Catalysis. Journal of the American Chemical Society, 101(23), 6943-6949. [Link]

  • Chen, B., et al. (2011). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Chemistry of Materials, 23(10), 2631–2639. [Link]

  • ResearchGate. (n.d.). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). (s)-(-)-methyl p-bromophenyl sulfoxide. Organic Syntheses. [Link]

  • Wang, F., & Wang, W. (2015). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 6, 399. [Link]

  • Adeva, M., et al. (2024). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. Molecules, 29(11), 2531. [Link]

  • Sripriya, R., et al. (2012). Degradation of 1,4-dioxane using advanced oxidation processes. Journal of Hazardous, Toxic, and Radioactive Waste, 16(2), 147-152. [Link]

  • Scribd. (n.d.). Protic vs Aprotic Solvents Explained. Scribd. [Link]

  • Ogiwara, Y., et al. (2017). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 12(21), 2801-2805. [Link]

  • ResearchGate. (n.d.). Stereospecific naphthoquinone photoredox reactions: Total syntheses of spirocyclic natural products. ResearchGate. [Link]

  • OrgoSolver. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. OrgoSolver. [Link]

  • Beesley, R. M., et al. (1915). XCII.—The formation and stability of spiro-compounds. Part IV. Ketones derived from open-chain and cyclic glutaric acids. Journal of the Chemical Society, Transactions, 107, 1080-1090. [Link]

  • Smith, M. W., & Lectka, T. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(50), 17383–17386. [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2023). Photochemistry of β-γ-Unsaturated Spirolactones. Photochem, 3(4), 503-516. [Link]

Sources

Optimization

optimizing reaction conditions for spirocyclization

Welcome to the Technical Support Center for Spirocyclization Optimization . This hub is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex thermodynamic and kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclization Optimization . This hub is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex thermodynamic and kinetic challenges of constructing three-dimensional spirocyclic frameworks.

Below, you will find our diagnostic workflow, an evidence-based troubleshooting FAQ, quantitative optimization data, and a self-validating experimental protocol.

Diagnostic Workflow for Spirocyclization

G Start Substrate Profiling (Sterics & Electronics) CatScreen Catalyst Selection (Metal vs. Organocatalyst) Start->CatScreen SolventTemp Solvent & Temp Tuning (Regio/Stereocontrol) CatScreen->SolventTemp Concentration Concentration Adjustment (High Dilution) SolventTemp->Concentration Analysis Yield & Selectivity (LC-MS, Chiral HPLC) Concentration->Analysis Analysis->CatScreen Low Yield/ee Success Optimized Spirocycle Analysis->Success Target Met

Caption: Logical workflow for optimizing spirocyclization reaction conditions.

Troubleshooting & Optimization FAQs

Q1: How do I select the appropriate catalyst system for dearomative spirocyclization? A1: Catalyst selection is dictated by the electronic nature of your substrate. For electron-rich arenes (e.g., phenols, indoles), electrophilic activation using transition metals (Au, Pd, Ir) or hypervalent iodine is highly effective. For example, in the synthesis of spirolactams from N-aryl alkynamides, a cationic gold(I) system (Au(PPh3)Cl with AgOTf) selectively promotes ipso-cyclization[1]. Conversely, for highly asymmetric transformations requiring precise stereocontrol, bifunctional organocatalysts (e.g., squaramide or thiourea derivatives) are preferred. These catalysts provide dual hydrogen-bonding activation, which stabilizes the transition state and enables excellent enantiocontrol without the need for heavy metals[2][3].

Q2: My gold-catalyzed spirocyclization is stalling at low conversion. How do I troubleshoot the silver additive? A2: In gold catalysis, the silver salt acts as a halide scavenger to generate the active cationic gold species. If the reaction stalls, the counteranion might be coordinating too strongly to the gold center, preventing substrate activation. Switching from Silver Triflate (AgOTf) to Silver Hexafluoroantimonate (AgSbF6) often improves reactivity. The SbF6⁻ anion is significantly less coordinating than OTf⁻, creating a more electrophilic and reactive gold center[1][4]. Diagnostic tip: Always ensure your silver salts are stored in a desiccator; trace moisture will rapidly quench the active cationic species.

Q3: I am observing intermolecular side reactions (e.g., oligomerization) instead of the desired spirocycle. How do I fix this? A3: Spirocyclization requires an intramolecular ring closure, which must compete kinetically with intermolecular reactions. To favor the intramolecular pathway, apply high-dilution principles. Reducing the concentration of the starting material minimizes the statistical probability of intermolecular collisions. Operating at concentrations between 0.01 M and 0.05 M is standard for complex spirocyclizations[5]. Additionally, lowering the reaction temperature can kinetically favor the intramolecular pathway if its activation energy is lower than that of the competing oligomerization.

Q4: How does solvent choice impact the stereoselectivity of my reaction? A4: Solvents dictate the conformation of the transition state through polarity and hydrogen-bonding capabilities. In organocatalytic desymmetric spirocyclizations, non-polar solvents like toluene or CCl4 often provide the highest enantiomeric excess (ee) because they do not disrupt the critical, delicate hydrogen-bonding network between the chiral catalyst and the substrate[2][3]. Conversely, in specific epoxide-opening spirocyclizations, protic solvents like methanol can actively participate as hydrogen-bonding co-catalysts, significantly lowering the activation barrier and driving the reaction via an SN2-like mechanism with inversion of configuration[6].

Q5: What is the systematic approach to optimizing temperature for asymmetric spirocyclization? A5: Temperature optimization is a thermodynamic balancing act between overcoming the activation barrier (yield) and maximizing the energy difference between diastereomeric transition states (ΔΔG‡, which dictates selectivity). Start at room temperature (20–25 °C). If the reaction is sluggish, increase the temperature in 10 °C increments. However, if enantioselectivity is low, you must cool the reaction (e.g., to 0 °C or -78 °C). Lower temperatures rigidify the chiral pocket created by bulky ligands or organocatalysts, drastically enhancing stereocontrol, though this often requires extending the reaction time or slightly increasing catalyst loading[7].

Quantitative Data: Optimization Parameters Comparison

To assist in benchmarking your experiments, the following table summarizes optimized reaction parameters for various spirocyclization methodologies based on recent literature.

Catalyst SystemSubstrate ClassOptimal SolventOptimal Temp (°C)Key Additive / Co-catalystTypical Yield / ee
Au(PPh3)Cl (5 mol%)N-Aryl alkynamidesDCE50–80AgOTf (5 mol%)35–87% / N/A
Ph3PAuCl (1-5 mol%)Alkynols + HydrazinesTHF50AgSbF6up to 97% / N/A
Quinine-Squaramide (5 mol%)Enone-tethered cyclohexadienonesToluene20-25 (RT)None93% / 92% ee
Iridium / Brønsted Acid Formanilides + Enamideso-Xylene0TMDS (reductant)87–97% / 95–98% ee
Chiral Hypervalent Iodine NaphtholsCHCl3 or Toluene0mCPBA (oxidant)High / up to 92% ee

Standard Operating Procedure: Gold-Catalyzed Dearomative Spirocyclization

This protocol outlines a self-validating methodology for the synthesis of spirolactams via the dearomative spirocyclization of N-aryl alkynamides[1].

Materials Required:

  • Au(PPh3)Cl (Pre-catalyst)

  • AgOTf or AgSbF6 (Halide scavenger)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • N-aryl alkynamide substrate

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Cap with a septum and purge with Argon for 5 minutes to ensure an inert atmosphere.

  • Catalyst Activation: Add Au(PPh3)Cl (5 mol%) and the selected silver salt (5 mol%) to the vial. Inject anhydrous DCE to achieve a final substrate concentration of 0.05 M.

  • Self-Validation Check 1 (Visual): Stir the mixture at room temperature for 5-10 minutes. The formation of a cloudy white precipitate (AgCl) is a positive validation that the active cationic gold species has been successfully generated[1]. If the solution remains perfectly clear, your silver salt may be degraded.

  • Substrate Addition: Dissolve the N-aryl alkynamide substrate (1.0 equiv) in a minimal volume of anhydrous DCE and add it dropwise to the active catalyst suspension via syringe.

  • Execution: Transfer the sealed vial to a pre-heated reaction block set between 50 °C and 80 °C (depending on substrate sterics).

  • Self-Validation Check 2 (Analytical): After 1 hour, take a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The mass spectrum should show the disappearance of the starting material mass and the appearance of the exact product mass. The absence of a +18 Da peak confirms that undesired hydration of the alkyne is not competing with the spirocyclization.

  • Quenching & Purification: Once complete, cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the insoluble AgCl and gold residues. Concentrate the filtrate under reduced pressure and purify via standard silica gel column chromatography.

References

  • Gold-catalyzed three-component spirocyclization: a one-pot approach to functionalized pyrazolidines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition. CCS Chemistry. Available at:[Link]

  • Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides for the Synthesis of Spirolactams. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals. PMC - NIH. Available at:[Link]

  • Organocatalytic Desymmetric Spirocyclization of Enone-Tethered 2,5-Cyclohexadienone with Isoxazolines to Access Enantioenriched Spiro-Fused Scaffolds. Organic Letters - ACS Publications. Available at: [Link]

  • Asymmetric Dearomatizing Spirolactonization of Naphthols Catalyzed by Spirobiindane-Based Chiral Hypervalent Iodine Species. Journal of the American Chemical Society. Available at: [Link]

  • Non‐Covalent Organocascade Catalysis: Michael–Mannich Synergy for Enantioselective Building of Aza‐Spirocycles. DOI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

comparing 7-Oxa-12-thiaspiro[5.6]dodecan-3-one to other thiaspiro compounds

Comparative Analysis of Thiaspiro Scaffolds in Drug Discovery: 7-Oxa-12-thiaspiro[5.6]dodecan-3-one vs. Structurally Related Analogs Executive Summary As a Senior Application Scientist, I frequently evaluate novel chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Thiaspiro Scaffolds in Drug Discovery: 7-Oxa-12-thiaspiro[5.6]dodecan-3-one vs. Structurally Related Analogs

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks designed to overcome the limitations of planar, sp2-rich molecules. The "escape from flatland" paradigm in modern drug discovery emphasizes increasing the fraction of sp3 carbons (Fsp3) to improve aqueous solubility, reduce off-target binding, and access complex three-dimensional binding pockets. Spirocyclic compounds—particularly oxathiaspiro and thiaazaspiro systems—are exceptional scaffolds for this purpose.

This guide objectively compares the emerging synthetic building block 7-Oxa-12-thiaspiro[5.6]dodecan-3-one against two established bioactive analogs: 1-Oxa-4-thiaspiro[4.5]decane and 1-Thia-4-azaspiro[4.5]decane . By analyzing their structural nuances, biological performance, and experimental validation protocols, this guide provides actionable insights for researchers and drug development professionals.

Structural and Chemical Divergence

The causality behind selecting a specific spiro system over another lies deeply in its conformational dynamics and the spatial projection of its vectors.

  • 7-Oxa-12-thiaspiro[5.6]dodecan-3-one (CAS 954236-23-8): This compound features a [5.6] spiro core[1]. Unlike rigid 5-membered rings, the 7-membered oxathiepane ring introduces significant conformational flexibility (pseudorotation). This allows derivatives to adapt to complex, induced-fit binding pockets. Furthermore, the ketone at position 3 serves as a highly versatile synthetic handle for late-stage functionalization (e.g., reductive amination or Grignard additions), making it a premier starting material for generating novel chemical space.

  • 1-Oxa-4-thiaspiro[4.5]decane: Featuring a [4.5] spiro core, this scaffold utilizes a rigid 5-membered oxathiolane ring[2]. The strict spatial arrangement of the oxygen and sulfur atoms dictates specific vector projections that are highly complementary to G-protein coupled receptor (GPCR) binding sites, particularly the 5-HT1A receptor[3].

  • 1-Thia-4-azaspiro[4.5]decane: This scaffold contains a thiazolidine-like 5-membered ring. The substitution of oxygen for a basic nitrogen fundamentally alters the electronic landscape and hydrogen-bonding capacity, transforming the scaffold into a privileged structure for kinase inhibition.

Biological Activity & Mechanistic Pathways

The distinct heteroatom placement and ring sizes dictate the divergent pharmacological trajectories of these scaffolds.

Thiaspiro_Pathways Root Spirocyclic Scaffolds (High Fsp3 Character) NodeA 1-Thia-4-azaspiro[4.5]decane Root->NodeA NodeB 1-Oxa-4-thiaspiro[4.5]decane Root->NodeB NodeC 7-Oxa-12-thiaspiro[5.6]dodecan-3-one Root->NodeC MechA Kinase Inhibition (EGFR & BRAF) NodeA->MechA MechB GPCR Modulation (5-HT1A Agonism) NodeB->MechB MechC Late-Stage Functionalization (Ketone Handle) NodeC->MechC OutA Apoptosis Induction (Anticancer) MechA->OutA OutB Neuroprotection (CNS Therapeutics) MechB->OutB OutC Novel Lead Generation (Expanded Chemical Space) MechC->OutC

Caption: Divergent pharmacological applications and synthetic utility of thiaspiro scaffolds.

Derivatives of 1-Thia-4-azaspiro[4.5]decane have demonstrated notable cytotoxic activity against human cancer cell lines by shutting down pro-growth signaling via the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein, ultimately triggering apoptosis.

Conversely, 1-Oxa-4-thiaspiro[4.5]decane derivatives exhibit markedly different biological activities. They act as potent and selective agonists at the 5-HT1A receptor, offering significant neuroprotective properties and potential applications in treating anxiety, depression, and neurodegenerative disorders[3].

7-Oxa-12-thiaspiro[5.6]dodecan-3-one acts as the bridge between these domains. By utilizing its spiro[5.6] framework and reactive ketone, medicinal chemists can synthesize hybrid molecules that probe larger receptor cavities inaccessible to the [4.5] systems.

Quantitative Data Presentation

To objectively compare the performance of these scaffolds, the following tables summarize their physicochemical properties and the in vitro bioactivity of their most prominent derivative classes.

Table 1: Structural & Physicochemical Comparison

Scaffold NameCAS NumberCore Ring SystemKey HeteroatomsPrimary Application
7-Oxa-12-thiaspiro[5.6]dodecan-3-one 954236-23-8[1]Spiro[5.6]O, SSynthetic Building Block / Lead Gen
1-Oxa-4-thiaspiro[4.5]decane 9094[2]Spiro[4.5]O, SNeuroscience (GPCR Agonism)
1-Thia-4-azaspiro[4.5]decane N/A (Class)Spiro[4.5]N, SOncology (Kinase Inhibition)

Table 2: Comparative In Vitro Bioactivity Profiles of Derivative Classes

Derivative ClassTarget / Cell LineAssay TypePotency / IC₅₀Reference
1-Thia-4-azaspiro[4.5]decane (Deriv. B) HepG-2 (Liver Carcinoma)MTT Cytotoxicity8.7 µM
1-Thia-4-azaspiro[4.5]decane (Deriv. B) HCT116 (Colorectal Carcinoma)MTT Cytotoxicity9.4 µM
1-Oxa-4-thiaspiro[4.5]decane (Lead) 5-HT1A ReceptorRadioligand BindingHigh Affinity (pKi > 8.0)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols represent the self-validating systems used to evaluate the biological efficacy of these scaffolds. The inclusion of specific controls and termination steps ensures absolute data integrity.

Protocol A: MTT Cytotoxicity Assay for Thia-azaspiro Anticancer Derivatives[4][5]

This assay validates the apoptotic induction capabilities of synthesized derivatives.

  • Cell Culture & Seeding: Seed human cancer cell lines (e.g., HepG-2, PC-3, HCT116) in 96-well plates at a density of 5x10³ cells/well in appropriate media supplemented with 10% FBS.

    • Causality: Utilizing a panel of diverse cell lines accounts for varying genetic backgrounds (e.g., BRAF mutation status), ensuring the observed cytotoxicity is target-specific rather than a generalized artifact[4].

  • Compound Incubation: Treat cells with a dose-response gradient of the test compound (0.1 µM to 100 µM) alongside a positive control (e.g., Erlotinib) for 48-72 hours.

    • Causality: The gradient is mathematically essential to calculate an accurate half-maximal inhibitory concentration (IC₅₀), while the positive control validates the assay's sensitivity to kinase inhibition.

  • MTT Addition: Add MTT reagent to each well. Viable cells will reduce the yellow tetrazolium salt to purple formazan via mitochondrial reductases.

  • Solubilization & Quantification: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

    • Causality: Formazan is highly water-insoluble. Complete solubilization in DMSO is strictly required to ensure a linear, reproducible relationship between spectrophotometric absorbance and viable cell count.

Protocol B: Radioligand Binding Assay for Oxathiaspiro 5-HT1A Affinity[5]

This assay validates the GPCR targeting capabilities of oxathiaspiro frameworks.

  • Membrane Preparation: Isolate membranes from cells stably expressing the human 5-HT1A receptor.

  • Competition Incubation: Incubate the prepared membranes in assay buffer (50 mM Tris-HCl, pH 7.4) with a constant concentration of the specific radioligand [³H]8-OH-DPAT and varying concentrations of the test compound.

    • Causality: Tris-HCl maintains a strict physiological pH, which is critical for preserving the receptor's active three-dimensional conformation during the equilibrium phase.

  • Rapid Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

    • Causality: Rapid filtration instantly separates the bound radioligand from the free radioligand in solution. This prevents the dissociation of the receptor-ligand complex, which would otherwise artificially lower the measured binding affinity.

  • Data Analysis: Quantify retained radioactivity using liquid scintillation counting. Determine IC₅₀ values from competition curves and convert them to Ki values using the Cheng-Prusoff equation.

    • Causality: The Cheng-Prusoff correction mathematically accounts for the radioligand's specific concentration and affinity, providing a true measure of the test compound's binding affinity that is independent of specific assay conditions.

References

  • 1-Oxa-4-thiaspiro[4.5]decane | C8H14OS | CID 9094 - PubChem. Available at:[Link]

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives - IRIS Unimore. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane... - PMC. Available at: [Link]

Sources

Comparative

Spectroscopic Comparison of Oxa- vs. Aza-Thiaspiro Compounds: A Comprehensive Analytical Guide

Executive Summary & Structural Rationale Spirocyclic scaffolds are increasingly prevalent in modern drug discovery due to their inherent three-dimensionality, which enhances target binding affinity and improves physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Spirocyclic scaffolds are increasingly prevalent in modern drug discovery due to their inherent three-dimensionality, which enhances target binding affinity and improves physicochemical properties compared to flat aromatic rings. Among these, oxa-thiaspiro and aza-thiaspiro compounds represent critical pharmacophores. The substitution of a heteroatom (oxygen vs. nitrogen) within the spiro-ring system fundamentally alters the electronic distribution, hydrogen-bonding capacity, and conformational dynamics of the molecule.

This guide provides a rigorous, data-driven comparison of these two classes of compounds using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). By understanding the causality behind these spectroscopic differences, researchers can accurately determine relative configurations, preferred conformations, and structural integrity during synthesis and scale-up.

Mechanistic & Electronic Divergence

The transition from an oxa-thiaspiro system (containing an -O-C-S- linkage) to an aza-thiaspiro system (containing an -N-C-S- linkage) introduces distinct stereoelectronic effects.

  • Electronegativity and Shielding: Oxygen is more electronegative than nitrogen, leading to stronger inductive electron withdrawal. This results in greater deshielding of adjacent protons and carbons in oxa-thiaspiro compounds.

  • Anomeric and Hyperconjugative Effects: The lone pairs on the heteroatoms participate differently in hyperconjugation ( n→σ∗ ). Nitrogen, being less electronegative, is a better electron donor, which can stabilize specific axial/equatorial conformers differently than oxygen.

  • Hydrogen Bonding: Aza-thiaspiro compounds (specifically secondary amines, -NH-) can act as both hydrogen bond donors and acceptors, whereas oxa-derivatives act solely as acceptors. This fundamentally shifts both the IR vibrational frequencies and the solid-state crystal packing[1].

Structural Relationship Diagram

G SpiroCore Thiaspiro Core (C-S linkage) Oxa Oxa-thiaspiro (-O-) High Electronegativity H-Bond Acceptor Only SpiroCore->Oxa Aza Aza-thiaspiro (-N-) Lower Electronegativity H-Bond Donor & Acceptor SpiroCore->Aza NMR NMR: Deshielded adjacent nuclei (Higher ppm) Oxa->NMR IR IR: Strong C-O stretch (~1100-1200 cm⁻¹) Oxa->IR NMR2 NMR: Shielded adjacent nuclei (Lower ppm) + 15N data Aza->NMR2 IR2 IR: N-H stretch (~3300 cm⁻¹) C-N stretch (~1000-1200 cm⁻¹) Aza->IR2

Figure 1: Stereoelectronic and spectroscopic divergence between oxa- and aza-thiaspiro systems.

Spectroscopic Data Comparison

NMR Spectroscopy ( 1 H, 13 C, and 15 N)

NMR spectroscopy is the gold standard for determining the preferred conformations of spirocyclic derivatives. The relative configuration is determined by analyzing homonuclear coupling constants and chemical shifts, which directly reflect the steric and electronic effects of the substituent bonded to the aliphatic ring[2].

  • 1 H and 13 C NMR: Protons and carbons adjacent to the oxygen atom in oxa-thiaspiro compounds resonate at higher frequencies (downfield) compared to their aza-counterparts due to oxygen's stronger inductive effect.

  • 15 N NMR: Exclusive to the aza-series, 15 N chemical shifts are highly sensitive to the anisotropic positions of atoms in the ring and hydrogen-bonding states[2].

Infrared (IR) Spectroscopy

IR spectroscopy rapidly distinguishes the two classes based on functional group vibrations. Oxaspirocyclic compounds typically exhibit strong C-O stretching vibrations between 1126 cm −1 and 1204 cm −1 [1]. In contrast, aza-thiaspiro compounds lacking N-alkylation will show a distinct N-H stretching band around 3200-3400 cm −1 .

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS fragmentation patterns are diagnostic for the heteroatom present in the spiro ring. For oxa-spiro compounds, molecular ion peaks are noticeable, and decomposition often produces cycloalkanone radical cations[3]. The presence of nitrogen in aza-thiaspiro compounds directs fragmentation differently due to nitrogen's superior ability to stabilize a positive charge (immonium ion formation) compared to oxygen (oxonium ion).

Quantitative Spectroscopic Summary
Analytical TechniqueParameterOxa-thiaspiro CompoundsAza-thiaspiro CompoundsCausality / Mechanism
1 H NMR (CDCl 3​ ) Spiro-adjacent CH2​ δ 3.8 - 4.2 ppm δ 2.8 - 3.2 ppmHigher electronegativity of O causes greater local deshielding.
13 C NMR (CDCl 3​ ) Spiro Carbon (Cq) δ 105 - 115 ppm δ 85 - 95 ppmO-C-S acetal-like nature vs. N-C-S aminal-like nature.
IR Spectroscopy Characteristic BandsC-O stretch: 1126-1204 cm −1 [1]N-H stretch: ~3300 cm −1 Specific bond force constants and dipole moment changes.
EI-MS (70 eV) Primary CleavageOxonium ion stabilizationImmonium ion stabilizationN is more electropositive, stabilizing the radical cation better than O[3].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for synthesizing and spectroscopically analyzing these compounds.

Protocol: Synthesis and Spectroscopic Validation of Spiro Compounds

Step 1: Preparation of the Spirocyclic Core

  • Reaction Setup: In a flame-dried round-bottom flask under inert atmosphere (N 2​ ), dissolve the cyclic ketone (e.g., cyclopentanone, 1.0 equiv) and the corresponding hetero-bifunctional nucleophile (e.g., 2-mercaptoethanol for oxa-thia, or 2-aminoethanethiol for aza-thia, 1.1 equiv) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of p -toluenesulfonic acid ( p -TsOH, 0.05 equiv).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux the mixture at 110 °C for 12 hours. Self-Validation: The reaction progress is physically validated by the collection of the stoichiometric equivalent of water in the Dean-Stark trap.

Step 2: Isolation and Purification

  • Cool the mixture to room temperature, wash with saturated aqueous NaHCO 3​ to neutralize the catalyst, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 3: Spectroscopic Acquisition

  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra.

  • IR Preparation: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use an ATR-FTIR accessory. Scan from 4000 to 400 cm −1 [1].

  • MS Preparation: Inject 1 μ L of a 10 μ g/mL solution into a GC-EI-MS system operating at 70 eV[3].

Analytical Workflow Diagram

Workflow Synthesis 1. Acid-Catalyzed Condensation Validation 2. Dean-Stark Water Collection Synthesis->Validation Purification 3. Flash Chromatography Validation->Purification NMR_Analysis 4. Multinuclear NMR (1H, 13C, 15N) Purification->NMR_Analysis IR_MS_Analysis 5. IR & EI-MS Validation Purification->IR_MS_Analysis

Figure 2: Self-validating experimental workflow for spirocyclic compound synthesis and analysis.

References

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. Available at:[Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing. Available at: [Link]

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Validation

Structural Validation of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one: X-Ray Crystallography vs. Spectroscopic Methods

Executive Summary In modern drug discovery, spirocyclic compounds are highly valued for their ability to increase the sp³ carbon fraction of a molecule, thereby improving physicochemical properties, metabolic stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, spirocyclic compounds are highly valued for their ability to increase the sp³ carbon fraction of a molecule, thereby improving physicochemical properties, metabolic stability, and target specificity compared to flat, aromatic scaffolds[1][2]. However, validating the exact 3D architecture of complex building blocks like 7-Oxa-12-thiaspiro[5.6]dodecan-3-one presents a significant analytical challenge.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic alternatives (NMR and LC-MS) for structural validation. By examining the causality behind molecular dynamics and experimental limitations, we establish why SC-XRD remains the gold standard for resolving flexible spirocyclic stereocenters[3].

The Structural Challenge: Oxathioketal Dynamics

7-Oxa-12-thiaspiro[5.6]dodecan-3-one features a rigid cyclohexanone ring fused via a single spiro carbon (C6) to a highly flexible 1,4-oxathiepane-like 7-membered ring. Because the oxygen (O7) and sulfur (S12) atoms are both directly bonded to the spiro carbon, the molecule functions as a cyclic oxathioketal .

In solution, stereoelectronic forces (such as the generalized anomeric effect) compete with steric strain. This causes the 7-membered ring to rapidly interconvert between various twist-chair and boat conformations. While Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational for confirming molecular weight and 2D connectivity[4][5], they face severe limitations when mapping the exact 3D coordinates of such highly flexible systems.

Why NMR Falls Short

NMR spectroscopy provides excellent data on solution-state dynamics. However, the rapid pseudorotation of the oxathiepane ring on the NMR timescale leads to time-averaged signals. This conformational exchange broadens aliphatic signals and makes Nuclear Overhauser Effect (NOE) distance measurements ambiguous, preventing the definitive assignment of the spirocenter's relative stereochemistry and the ring's preferred spatial orientation.

The SC-XRD Advantage

Because the X-ray diffraction experiment is based on the interaction of scattered waves with electron density, it provides an absolute map of the molecule's atomic arrangement[6]. By forcing the molecule into a solid-state crystal lattice, SC-XRD bypasses dynamic averaging, freezing the oxathioketal into its thermodynamically preferred conformation and providing unambiguous atomic coordinates[7].

Objective Performance Comparison

To guide analytical strategy, the following table summarizes the quantitative and qualitative performance of SC-XRD versus alternative methods for spirocyclic validation.

Analytical ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Output Absolute 3D atomic coordinates & stereochemistry2D atom connectivity & solution dynamicsExact molecular mass & fragmentation patterns
Spirocenter Resolution Unambiguous (exact bond lengths/angles)Inferred via NOESY/ROESY (often ambiguous)Blind to stereochemistry and 3D geometry
Oxathioketal Dynamics Freezes preferred solid-state conformationTime-averaged signals due to rapid pseudorotationN/A
Sample State Solid (High-quality single crystal required)Solution (Isotropic liquid)Solution (Ionized gas phase)
Throughput & Speed Low to Medium (Crystallization is the bottleneck)High (Minutes to hours)Very High (Seconds to minutes)

Self-Validating Experimental Protocol: SC-XRD Workflow

As an application scientist, it is critical to recognize that a protocol is only as reliable as its internal validation metrics. The following step-by-step methodology details the SC-XRD workflow for 7-Oxa-12-thiaspiro[5.6]dodecan-3-one, emphasizing the causality behind each step and its self-validating checkpoints.

Step 1: Thermodynamic Crystallization (Vapor Diffusion)
  • Protocol: Dissolve >99% pure 7-Oxa-12-thiaspiro[5.6]dodecan-3-one in a minimum volume of a volatile, good solvent (e.g., dichloromethane). Carefully layer a poor solvent (antisolvent, e.g., hexanes) on top. Seal the system to allow slow vapor equilibration over 3–7 days.

  • Causality: Slow diffusion lowers the kinetic barrier for nucleation gradually. This allows the flexible oxathioketal to adopt its lowest-energy conformation and pack into a highly ordered, thermodynamically stable lattice. Rapid precipitation would yield amorphous powders useless for SC-XRD.

  • Self-Validation: The visual validation of this step is the formation of distinct, sharp-edged crystals that exhibit uniform birefringence under polarized light.

Step 2: Cryocooling and Diffraction Data Collection
  • Protocol: Mount a single crystal on a goniometer loop using paratone oil and immediately submerge it in a 100 K nitrogen gas stream. Expose the crystal to monochromatic X-rays (e.g., Cu-K α , λ=1.5418 Å).

  • Causality: At room temperature, the flexible 7-membered oxathiepane ring exhibits high thermal atomic vibration (large B-factors), which smears electron density maps. Cryocooling to 100 K suppresses this thermal diffuse scattering, effectively "freezing" the dynamic disorder.

  • Self-Validation: The metric here is the Rsym​ (or Rmerge​ ) value during data integration. An Rsym​<0.05 confirms that symmetry-equivalent reflections are highly consistent and the data is of publishable quality.

Step 3: Phase Solution and Anisotropic Refinement
  • Protocol: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model against F2 using full-matrix least-squares refinement (e.g., SHELXL). Model all non-hydrogen atoms with anisotropic displacement parameters (ellipsoids).

  • Causality: Because X-rays scatter off electron clouds, hydrogen atoms (having only one electron) are difficult to locate precisely[6]. Therefore, heavy atoms (C, O, S) are refined anisotropically to account for directional vibrations, while hydrogens are placed in calculated riding positions.

  • Self-Validation: The ultimate validation of the entire protocol is the final R1​ factor. An R1​<0.05 and a weighted R2​ ( wR2​ ) <0.15 , combined with a featureless residual electron density map (peaks <1.0e−/A˚3 ), mathematically prove that the proposed 3D structure perfectly matches the experimental diffraction data.

Structural Validation Workflow Diagram

StructuralValidation Start Synthesis of 7-Oxa-12-thiaspiro [5.6]dodecan-3-one LCMS LC-MS Analysis (Mass & Purity Check) Start->LCMS NMR 1D/2D NMR Spectroscopy (2D Connectivity Check) Start->NMR NMR_Limit Ambiguity in 3D Conformation (Oxathioketal Dynamics) NMR->NMR_Limit Conformational Averaging Cryst Vapor Diffusion Crystallization (Thermodynamic Lattice) NMR_Limit->Cryst Requires 3D Resolution XRD Single-Crystal X-Ray Diffraction (100K Cryocooling) Cryst->XRD Valid Self-Validating Refinement (R1 < 0.05, wR2 < 0.15) XRD->Valid

Fig 1: Logical workflow for structural validation of flexible spirocyclic building blocks.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. 1

  • Comparison of NMR and X-ray crystallography. bbk.ac.uk. 6

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. 4

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. NIH. 2

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery.5

  • Structure based drug discovery facilitated by crystallography. Drug Target Review. 3

  • Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv. 7

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University.

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Comparative

A Senior Application Scientist's Guide to Comparing DFT and Ab Initio Studies of Oxathiaspiroketone Stability

Audience: Researchers, Scientists, and Drug Development Professionals This guide provides an objective, in-depth comparison of Density Functional Theory (DFT) and ab initio computational methods for assessing the stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, in-depth comparison of Density Functional Theory (DFT) and ab initio computational methods for assessing the stability of oxathiaspiroketones. As privileged scaffolds in drug discovery, the unique three-dimensional architecture of oxathiaspiroketones necessitates a robust understanding of their isomeric and conformational stability.[1][2] This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, empowering you to select the most appropriate computational strategy for your research goals.

The Crux of the Matter: Why Stability Governs Function

Oxathiaspiroketones are heterocyclic compounds featuring a spirocyclic core, an oxygen atom, a sulfur atom, and a ketone group. This arrangement results in a rigid, three-dimensional structure that is of great interest for designing selective inhibitors and other therapeutics.[1][2][3] However, their synthesis can yield multiple stereoisomers, each with a distinct conformational landscape. The relative thermodynamic stability of these isomers is a critical factor that dictates not only the product distribution in a chemical reaction but also the predominant species under physiological conditions. An energetically unfavorable isomer may be difficult to synthesize or may readily convert to a more stable form, potentially altering its biological activity.

Computational chemistry offers a predictive lens into these stability landscapes before committing to costly and time-consuming synthetic efforts.[4] By calculating the potential energy surface, we can identify stable conformers and determine the relative energies of different isomers.[5] The two pillars of this computational approach are ab initio methods and Density Functional Theory (DFT).

The Methodologies: A Philosophical and Practical Divide

The choice between ab initio and DFT methods is a classic trade-off between accuracy and computational cost. Understanding their fundamental differences is key to making an informed decision.

Ab Initio Methods: Rigor from First Principles

The term ab initio translates to "from the beginning," signifying that these methods are derived directly from the principles of quantum mechanics without reliance on experimental data for parameterization.[6] They offer a systematic path toward chemical accuracy.

  • Hartree-Fock (HF) Theory: The foundational ab initio method, HF approximates the complex interactions in a multi-electron system by treating each electron in the average field of all others. Its primary limitation is the neglect of electron correlation, the instantaneous interactions between electrons.

  • Post-Hartree-Fock Methods: These methods systematically improve upon the HF approximation by incorporating electron correlation.

    • Møller-Plesset Perturbation Theory (MPn): A common choice is the second-order (MP2) level, which offers a good balance of cost and accuracy for including correlation effects.

    • Coupled Cluster (CC) Theory: Regarded as the "gold standard" in quantum chemistry, Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can provide highly accurate reaction energies and barriers.[7]

The strength of ab initio methods is their systematic improvability; one can approach the exact solution by using more sophisticated methods and larger basis sets. However, their computational cost scales very steeply with the size of the molecule, making high-level calculations on drug-sized molecules prohibitively expensive.[6][8]

Density Functional Theory (DFT): The Pragmatic Powerhouse

DFT revolutionized computational chemistry by shifting the focus from the complex many-electron wavefunction to the much simpler electron density.[9][10] This approach provides a remarkable balance of accuracy and efficiency, making it the workhorse for studying molecules of pharmaceutical interest.[9]

The accuracy of a DFT calculation is determined by the chosen exchange-correlation (XC) functional, which approximates the quantum mechanical effects of electron exchange and correlation. A vast number of functionals exist, often categorized in a hierarchy known as "Jacob's Ladder," where each rung adds a layer of sophistication and, generally, accuracy. Hybrid functionals, such as the widely used B3LYP, incorporate a portion of exact Hartree-Fock exchange and often provide reliable results for a broad range of chemical systems, including heterocycles.[11][12]

While computationally efficient, DFT is not systematically improvable in the same way as ab initio methods. The choice of functional can significantly impact the results, and it is often necessary to benchmark DFT against experimental data or higher-level ab initio calculations to validate its accuracy for a specific chemical problem.

Head-to-Head Comparison: Choosing Your Tool

For a molecule like an oxathiaspiroketone, the choice of method depends on the research question. Are you performing an initial screen of many potential isomers, or do you require benchmark accuracy for a few key structures?

FeatureAb Initio (e.g., CCSD(T))DFT (e.g., B3LYP)
Fundamental Variable WavefunctionElectron Density[10]
Accuracy "Gold Standard," very high[7]Good to excellent, but functional-dependent
Computational Cost Very high, scales poorly with system size[6]Moderate, scales favorably with system size[10]
Empirical Parameters None[6]Relies on an approximate XC functional
Systematic Improvability YesNo
Typical Application High-accuracy benchmarks on small molecules, validating other methods.Routine calculations on medium-to-large molecules, reaction mechanism exploration.[9]

A Self-Validating Workflow for Stability Assessment

A rigorous and reproducible computational protocol is paramount. The following workflow is designed to be a self-validating system, starting with broad, efficient searches and culminating in high-accuracy energy calculations.

Experimental Protocol: Computational Stability Analysis
  • Initial Structure Generation & Conformational Search:

    • Action: Generate 3D coordinates for all relevant stereoisomers of the oxathiaspiroketone.

    • Causality: The relative stability is highly dependent on the three-dimensional arrangement of atoms. Neglecting a possible isomer means an incomplete analysis.

    • Action: For each isomer, perform a comprehensive conformational search using a computationally inexpensive method like a molecular mechanics (MM) force field or a semi-empirical quantum method (e.g., GFN2-xTB).[13][14]

    • Causality: Flexible rings and substituents can adopt multiple low-energy arrangements (conformers). Identifying the global minimum and other low-lying conformers on the potential energy surface is essential, as these will be the most populated states.[15][16]

  • Geometry Optimization and Vibrational Analysis:

    • Action: Take the lowest-energy conformers from the previous step and perform a full geometry optimization using DFT (e.g., B3LYP functional with a Pople-style basis set like 6-31G(d)).[12]

    • Causality: This step locates the nearest stationary point (energy minimum) on the DFT potential energy surface, providing a precise, relaxed structure.[5]

    • Action: Perform a frequency calculation at the same level of theory.

    • Causality (Self-Validation): This is a critical check. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the optimization has not found a stable structure. This calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to calculate enthalpy and Gibbs free energy.[6]

  • Energy Refinement:

    • Action: Using the optimized geometries from Step 2, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) and potentially a more accurate functional.

    • Causality: This approach, optimizing at a cheaper level and then calculating the energy at a more expensive level, is a cost-effective way to achieve higher accuracy. The geometry of a molecule is often less sensitive to the level of theory than its electronic energy.

  • Inclusion of Solvent Effects (Optional but Recommended):

    • Action: Repeat the optimization and energy calculations using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

    • Causality: Reactions and biological processes occur in solution. The solvent can preferentially stabilize certain isomers or conformers, potentially changing the stability ranking compared to the gas phase.[12]

  • Data Analysis:

    • Action: Compare the final Gibbs free energies (ΔG) of the most stable conformer for each isomer.

    • Causality: The Gibbs free energy, which includes both enthalpic and entropic contributions, is the most relevant thermodynamic quantity for determining the equilibrium population of isomers at a given temperature. The isomer with the lowest ΔG is the most stable.

Workflow Visualization

G cluster_0 Initial Screening (Low Cost) cluster_1 Quantum Mechanics (High Accuracy) cluster_2 Analysis A 1. Generate Isomer Structures B 2. Conformational Search (MM/Semi-empirical) A->B All possible isomers C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C Low-energy conformers D 4. Frequency Calculation (Confirm Minimum + Get ΔG) C->D Optimized geometry E 5. Single-Point Energy Refinement (e.g., B3LYP/6-311+G(d,p)) D->E Validated minimum structure F 6. Add Solvation Model (PCM) E->F Optional G 7. Compare Gibbs Free Energies (ΔG) E->G F->G H Determine Relative Isomer Stability G->H Lowest ΔG = most stable

Caption: A robust computational workflow for determining oxathiaspiroketone isomer stability.

Data Presentation: A Hypothetical Case Study

Let's consider two hypothetical diastereomers of an oxathiaspiroketone, designated Isomer A and Isomer B . Following the protocol above (in the gas phase for simplicity), we obtain the following results.

G Hypothetical Oxathiaspiroketone Diastereomers cluster_A Isomer A cluster_B Isomer B node_A Generic Structure A node_B Generic Structure B

Caption: A representation of two distinct diastereomers of a model oxathiaspiroketone.

The stability is assessed by comparing their relative energies, with the most stable isomer set to 0.00 kcal/mol.

IsomerRelative Electronic Energy + ZPVE (ΔE_ZPVE, kcal/mol)Relative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
A 0.000.000.00
B 2.152.092.45

Interpretation: The data clearly indicates that Isomer A is the thermodynamically favored product, being 2.45 kcal/mol more stable than Isomer B in terms of Gibbs free energy. This energy difference implies that at equilibrium at room temperature, the population of Isomer A would be significantly higher than that of Isomer B. This predictive insight is invaluable for guiding synthetic chemists to target reaction conditions that might favor the formation of this more stable product.

Conclusion: An Integrated Approach to Stability Prediction

Both DFT and ab initio methods are powerful tools for probing the stability of oxathiaspiroketones. For most practical applications involving molecules of this size, DFT provides the optimal balance of computational cost and accuracy. A well-structured computational workflow, beginning with a broad conformational search and culminating in refined energy calculations with DFT, provides a reliable and scientifically sound method for predicting isomer stability. For cases requiring the highest possible accuracy or for benchmarking a chosen DFT functional, targeted calculations with "gold standard" ab initio methods like CCSD(T) remain the ultimate arbiter. This integrated approach, leveraging the strengths of different methods, empowers researchers to make data-driven decisions in the complex world of drug design and molecular synthesis.

References

  • Zhang, M., & Zhang, H. (2009). Development and application of ab initio QM/MM methods for mechanistic simulation of reactions in solution and in enzymes. PubMed.
  • Fiveable. (2025). Ab initio methods - General Chemistry II. Fiveable.
  • Unknown Author. (n.d.).
  • Zhu, W.-L., et al. (1999). Density functional theory (DFT) study on the interaction of ammonium (NH4+) and aromatic nitrogen heterocyclics. Journal of the Chemical Society, Perkin Transactions 2.
  • Wang, F., et al. (2021). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. PMC.
  • J-STAR Research. (n.d.).
  • Wang, L., et al. (2025). Ab Initio Valence Bond Molecular Dynamics: A Study of SN2 Reaction Mechanisms. The Journal of Physical Chemistry A.
  • Spiess, M., et al. (2023).
  • Maeda, S., et al. (2023). Toward Ab Initio Reaction Discovery Using the Artificial Force Induced Reaction Method. Unknown Source.
  • Bazargan, G. (n.d.). An overview of computational methods for molecular modeling. Unknown Source.
  • Otkidach, R., et al. (2022). Computational Tools for Handling Molecular Clusters: Configurational Sampling, Storage, Analysis, and Machine Learning. PMC.
  • Unknown Author. (2016).
  • Deep Origin. (2023). Density Functional Theory (DFT)
  • Wikipedia. (n.d.). Density functional theory. Wikipedia.
  • ResearchGate. (2024). (PDF) Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives.
  • Gande, R., et al. (2025).
  • Mykhailiuk, P. K. (2021).
  • Royal Society of Chemistry. (n.d.).
  • Mykhailiuk, P. K. (2021).
  • Longdom Publishing. (2016). Ab Initio and Density Functional Theory (DFT) Studies of Dynamic NMR Shielding Tensors and Vibrational Frequencies of DNA/RNA an. Longdom Publishing.
  • Der Pharma Chemica. (2024). Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines. Der Pharma Chemica.
  • Omri, A., et al. (2016). Ab-initio HF and Density Functional Theory Investigations on the synthesis mechanism, conformational stability, molecular structure and UV spectrum of N'-Formylkynurenine.
  • Amanote Research. (2003). (PDF) Ab-Initio Density-Functional Lattice-Dynamics Studies. Amanote Research.
  • Diomande, D., et al. (2022). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. PMC.
  • Powers, K. S., et al. (2025). Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. PMC.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one: A Guide for Laboratory Professionals

Hazard Identification and Risk Assessment 7-Oxa-12-thiaspiro[5.6]dodecan-3-one is a complex molecule featuring a spirocyclic system, an oxa- group (ether), a thia- group (thioether), and a ketone. The presence of these f...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

7-Oxa-12-thiaspiro[5.6]dodecan-3-one is a complex molecule featuring a spirocyclic system, an oxa- group (ether), a thia- group (thioether), and a ketone. The presence of these functional groups necessitates a cautious approach.

  • Sulfur Heterocycles: Compounds containing sulfur can be malodorous and may have toxicological properties.[2] Thioethers can be oxidized to sulfoxides and sulfones, which may have different reactivity and toxicity profiles.[3]

  • Spirocyclic Systems: These rigid three-dimensional structures are of increasing interest in medicinal chemistry for their potential biological activities.[4] Their unique conformations can influence their interactions with biological systems.

  • Combustibility: While the exact flashpoint is unknown, many organic compounds are combustible.[5] Therefore, it is prudent to treat this compound as potentially flammable and keep it away from ignition sources.[5][6][7][8][9]

Assumed Hazard Profile:

Hazard ClassPotential Risks
Health Hazard May be harmful if swallowed, inhaled, or absorbed through the skin. The presence of a thioether moiety suggests potential for unpleasant odors.
Environmental Hazard Heterocyclic compounds can be environmental pollutants.[2][10] Discharge into the environment must be avoided.[11]
Physical Hazard Assumed to be a combustible liquid or solid. Vapors may form explosive mixtures with air.[5]
Personal Protective Equipment (PPE)

When handling 7-Oxa-12-thiaspiro[5.6]dodecan-3-one for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably within a fume hood.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Collect the absorbed or swept material into a designated, properly labeled hazardous waste container.[11]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow

The disposal of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one must adhere to the "cradle-to-grave" management of hazardous materials as mandated by the EPA.[12] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][13][14]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Do not mix 7-Oxa-12-thiaspiro[5.6]dodecan-3-one with other waste streams unless they are chemically compatible.[13]

    • It is recommended to collect this waste in a dedicated container. If mixing with solvent waste is necessary, it should be segregated as non-halogenated solvent waste.[14]

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure screw-top cap. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • Label the container clearly with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1] The label must include:

      • The full chemical name: "7-Oxa-12-thiaspiro[5.6]dodecan-3-one" (no abbreviations).

      • The quantity of waste.

      • The date of waste generation.

      • The laboratory of origin (building and room number).

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The container must be kept closed at all times except when adding waste.[13]

    • It is advisable to use secondary containment to prevent spills.[13]

    • Do not accumulate hazardous waste in the lab for more than nine months from the initial date of accumulation.[13]

  • Arrange for Pickup:

    • Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.[1][13] Follow their specific procedures for requesting a pickup.

Disposal Decision Flowchart:

DisposalWorkflow cluster_0 In-Lab Handling cluster_1 Disposal Process cluster_key Key Start Waste 7-Oxa-12-thiaspiro [5.6]dodecan-3-one Generated Segregate Segregate Waste Start->Segregate Isolate from incompatible chemicals Containerize Select & Label Container Segregate->Containerize Use compatible container Store Store in Satellite Accumulation Area Containerize->Store Secure & closed EHS_Pickup Request EHS Pickup Store->EHS_Pickup Follow institutional protocol Transport Licensed Transporter EHS_Pickup->Transport TSDF Treatment, Storage, & Disposal Facility (TSDF) Transport->TSDF Final_Disposal Final Disposal (e.g., Incineration) TSDF->Final_Disposal k1 Lab Responsibility k2 EHS & Vendor Responsibility

Disposal workflow for 7-Oxa-12-thiaspiro[5.6]dodecan-3-one.
Decontamination of Empty Containers

Empty containers that held 7-Oxa-12-thiaspiro[5.6]dodecan-3-one must also be managed as hazardous waste. Do not attempt to decontaminate these containers yourself.[13] The original label should be defaced, and the container should be clearly marked as "empty" and disposed of through the hazardous waste program.

Conclusion

The proper disposal of 7-Oxa-12-thiaspiro[5.6]dodecan-3-one is not merely a procedural task but a critical component of responsible scientific practice. By adhering to these guidelines, which are based on established principles for handling similar chemical structures and regulatory requirements, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . University of Tennessee, Knoxville. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • Learn the Basics of Hazardous Waste . US EPA. [Link]

  • Chemical Waste . USC Environmental Health & Safety. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . CHEManager. [Link]

  • Standard Operating Procedures for Using Stench Chemicals . UCLA Department of Chemistry and Biochemistry. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Safety Data Sheet: Dodecane . Chemos GmbH & Co.KG. [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles . PubMed. [Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) . INCHEM. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide . Reed College. [Link]

  • Sulfur-containing heterocyclic compounds.
  • Safety Data Sheet . SOL Group. [Link]

  • SAFETY DATA SHEET - Dodecane . Thermo Fisher Scientific. [Link]

  • Synthesis of Heterocyclic Compounds Containing Sulphur . Academia.edu. [Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery . ResearchGate. [Link]

  • Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells . PMC. [Link]

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